molecular formula C10H11NO4 B1331739 2-(3-Nitrophenyl)-1,3-dioxane CAS No. 5663-26-3

2-(3-Nitrophenyl)-1,3-dioxane

Cat. No.: B1331739
CAS No.: 5663-26-3
M. Wt: 209.2 g/mol
InChI Key: VQZDEWTWLOZYBX-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZDEWTWLOZYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351346
Record name 2-(3-nitrophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5663-26-3
Record name 2-(3-nitrophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Nitrophenyl)-1,3-dioxane CAS number 5663-26-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Nitrophenyl)-1,3-dioxane (CAS 5663-26-3)

Introduction

This compound is a heterocyclic organic compound that serves as a pivotal intermediate in advanced chemical synthesis. Characterized by a six-membered dioxane ring attached to a nitrophenyl group, its unique bifunctional nature makes it a valuable tool for researchers in medicinal chemistry, materials science, and synthetic methodology.[1] The dioxane moiety acts as a robust protecting group for a carbonyl functional group, while the nitro-substituted aromatic ring provides a reactive handle for a wide array of chemical transformations. This guide offers a comprehensive technical overview of its synthesis, properties, applications, and handling, designed for scientists and drug development professionals seeking to leverage its capabilities.

Section 1: Physicochemical Properties and Identifiers

The fundamental properties of this compound define its behavior in chemical systems. The presence of the polar nitro group and the dioxane ether linkages within a relatively compact aromatic structure results in a solid material with distinct chemical identifiers.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 5663-26-3 [1]
Molecular Formula C₁₀H₁₁NO₄ [1]
Molecular Weight 209.20 g/mol [1]
IUPAC Name This compound [1]
Appearance Solid
SMILES O=[O-]
InChI 1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2

| InChI Key | VQZDEWTWLOZYBX-UHFFFAOYSA-N | |

Section 2: Synthesis and Mechanism

The primary and most efficient route for synthesizing this compound is the acid-catalyzed acetalization of 3-nitrobenzaldehyde with 1,3-propanediol.[1] This reaction is a cornerstone of protecting group chemistry and relies on shifting a reversible equilibrium towards the product.

Causality of Experimental Design: The selection of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical. The catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activation makes it susceptible to nucleophilic attack by the hydroxyl groups of 1,3-propanediol.[2] Because acetalization is a reversible reaction that produces water as a byproduct, the continuous removal of water is essential to drive the reaction to completion, an application of Le Châtelier's principle. This is expertly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[2][3][4]

Diagram 2: Synthesis of this compound

cluster_reactants Reactants cluster_products Products r1 3-Nitrobenzaldehyde conditions p-TsOH (catalyst) Toluene, Reflux (Dean-Stark) r1->conditions r2 1,3-Propanediol r2->conditions p1 This compound p2 Water conditions->p1 conditions->p2

Caption: Reaction scheme for acid-catalyzed acetalization.

Detailed Experimental Protocol: Acetalization
  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent premature reaction quenching.

  • Reagent Charging: To the flask, add 3-nitrobenzaldehyde (1 equivalent) and 1,3-propanediol (1.1-1.2 equivalents). The slight excess of the diol helps ensure complete conversion of the limiting aldehyde.

  • Solvent and Catalyst Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene, to the flask. Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.01-0.05 equivalents).

  • Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the denser water will separate and collect at the bottom of the trap, while the toluene overflows back into the reaction flask.[2]

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is typically complete when water ceases to collect (usually within 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield the pure product.

Section 3: Core Applications in Research and Development

The utility of this compound stems from its dual-functionality, making it a versatile building block in several scientific domains.

The 1,3-Dioxane Moiety as a Carbonyl Protecting Group

The most fundamental application of the 1,3-dioxane group is the protection of aldehydes and ketones.[4][5] 1,3-Dioxanes are stable under a wide range of conditions, including basic, reductive, oxidative, and organometallic reactions.[5] This stability allows for selective chemical modifications at other sites of the molecule, such as the nitro group. Once the desired transformations are complete, the aldehyde can be regenerated via acid-catalyzed hydrolysis.[6][7] This protection-deprotection strategy is invaluable in multi-step organic synthesis.

Diagram 3: Protecting Group Workflow

A Start: 3-Nitrobenzaldehyde B Step 1: Protection (Acetalization with 1,3-Propanediol) A->B Protect C Intermediate: this compound B->C D Step 2: Selective Reaction (e.g., Reduction of Nitro Group) C->D Modify E Modified Intermediate: 2-(3-Aminophenyl)-1,3-dioxane D->E F Step 3: Deprotection (Acid Hydrolysis) E->F Deprotect G Final Product: 3-Aminobenzaldehyde F->G

Caption: Workflow for using the dioxane as a protecting group.

Role in Medicinal Chemistry and Drug Discovery

The this compound scaffold and its derivatives are of significant interest in drug development.[1]

  • Anticancer and Antibacterial Agents: Nitrogen-containing heterocycles are prominent in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this compound have been investigated for their therapeutic potential. For instance, related compounds featuring a 3-nitrophenyl group have demonstrated anticancer activity, with one derivative showing an IC₅₀ value of 7.29 μM against the SW1116 colon cancer cell line.[1] Furthermore, derivatives are being studied for their antibacterial properties, with some showing higher activity against certain bacterial strains than standard antibiotics.[1]

  • Neurological Targets: The 1,3-dioxane framework is a known pharmacophore for ligands targeting central nervous system receptors. Depending on stereochemistry and substitution patterns, 1,3-dioxane-based molecules can selectively interact with σ₁ receptors or the phencyclidine (PCP) binding site of NMDA receptors.[8] These receptors are implicated in pain, neurodegeneration, and psychiatric disorders, making derivatives of this compound potential leads for novel neurotherapeutics.[8]

Applications in Materials Science

The electronic properties conferred by the nitrophenyl group make this compound and its relatives candidates for materials science research.[1] They have been explored for their nonlinear optical (NLO) properties, which are crucial for developing new optoelectronic materials.[1] Additionally, the structure can be incorporated into polymer backbones or used as an additive to formulate new materials with tailored properties.[1]

Section 4: Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound requires standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The aromatic protons on the nitrophenyl ring will appear in the downfield region (typically δ 7.5-8.5 ppm). The single proton at the acetal carbon (O-CH-O) will be a distinct singlet further downfield than typical aliphatic protons. The protons of the 1,3-propanediol backbone will appear as multiplets in the aliphatic region (typically δ 1.5-4.5 ppm).

    • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the acetal carbon (O-CH-O), and the two carbons of the dioxane ring.

  • Mass Spectrometry (MS): Techniques like GC-MS can be used to confirm the molecular weight (209.20 g/mol ) and analyze fragmentation patterns to further elucidate the structure.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C ether linkages of the dioxane ring, strong peaks corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and bands for the aromatic C-H and C=C bonds.

Section 5: Safety and Handling

Proper handling of this compound is essential in a research setting. Users should always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

Table 2: GHS Hazard Information

Category Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
Storage Class 11: Combustible Solids

Source: Sigma-Aldrich

Recommended Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation. Its primary role as a protected form of 3-nitrobenzaldehyde provides a strategic advantage in complex organic synthesis. Beyond this, its derivatives show significant promise in the development of new pharmaceuticals targeting cancer, bacterial infections, and neurological disorders. As research continues, the strategic application of this compound will undoubtedly contribute to advancements across the chemical and biomedical sciences.

References

  • Organic Spectroscopy International. 2-(3-Nitrophenyl)-1,3-dioxolane. [Link]

  • Chemchart. 2-(3-nitrophenyl)-1,3-dioxolane (6952-67-6). [Link]

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • National Institutes of Health (NIH). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • National Institutes of Health (NIH). 2-(3-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 240610 - PubChem. [Link]

  • International Union of Crystallography (IUCr). 2-(3-Nitrophenyl)-1,3-dioxolane at 150K. [Link]

  • National Institutes of Health (NIH). 2-(4-Nitrophenyl)-1,3-dioxolane - PubChem. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • PENTA s.r.o. 1,3-Dioxolane - SAFETY DATA SHEET. [Link]

  • SciSpace. Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. [Link]

  • SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

  • ResearchGate. A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. [Link]

  • Cheméo. Chemical Properties of 1,3-Dioxane (CAS 505-22-6). [Link]

  • Semantic Scholar. Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]

  • Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. [Link]

  • Google Patents. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • OSTI.gov. Systematically Derived Thermodynamic Properties for Alkane Oxidation. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dioxane, 97%. [Link]

  • Juniper Publishers. Industrial Chemicals and Intermediates from 1, 3-Butadiene. [Link]

Sources

Synthesis Mechanism of 2-(3-Nitrophenyl)-1,3-dioxane from 3-Nitrobenzaldehyde

[1]

Executive Summary

This technical guide details the synthesis of 2-(3-nitrophenyl)-1,3-dioxane , a cyclic acetal derivative of 3-nitrobenzaldehyde. This transformation serves two primary roles in advanced organic synthesis: it functions as a robust protecting group for the aldehyde moiety during harsh reductions (e.g., nitro-to-amine conversions) and acts as a stable intermediate for constructing complex heterocyclic scaffolds.[1]

The synthesis relies on a reversible, acid-catalyzed nucleophilic addition of 1,3-propanediol to 3-nitrobenzaldehyde . While thermodynamically reversible, high yields (>90%) are achieved by exploiting Le Chatelier’s principle via azeotropic water removal.

Part 1: Mechanistic Deep Dive

The formation of the 1,3-dioxane ring is a classic example of thermodynamic control . Unlike kinetic reactions driven by transition state energies, this reaction is governed by the stability of the product and the removal of byproducts.

The Reaction Pathway

The mechanism follows a step-wise nucleophilic addition-elimination pathway.

  • Activation: The carbonyl oxygen of 3-nitrobenzaldehyde is protonated by the acid catalyst (

    
    ), increasing the electrophilicity of the carbonyl carbon.
    
  • Hemiacetal Formation: The primary hydroxyl group of 1,3-propanediol attacks the activated carbonyl carbon. Deprotonation yields the neutral hemiacetal intermediate.

  • Water Elimination (Rate-Determining Step): The hemiacetal hydroxyl group is protonated and expelled as water, generating a resonance-stabilized oxocarbenium ion .

  • Cyclization: The second hydroxyl group of the tethered propanediol chain attacks the oxocarbenium ion, closing the six-membered ring.

  • Stabilization: Loss of the final proton yields the neutral 1,3-dioxane.

Electronic Considerations (The "Meta" Effect)

The 3-nitro group (

  • Inductive Effect (-I): The nitro group is strongly electron-withdrawing. Located at the meta position, it pulls electron density away from the carbonyl carbon.[1]

  • Reactivity Implication: This makes the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde, theoretically accelerating the initial nucleophilic attack. However, it also slightly destabilizes the positively charged oxocarbenium intermediate compared to electron-donating groups.

Mechanistic Visualization

The following diagram illustrates the transformation from the aldehyde to the cyclic acetal.

AcetalizationMechanismReactants3-Nitrobenzaldehyde+ 1,3-PropanediolActivatedActivated Carbonyl(Protonated)Reactants->Activated+ H⁺HemiacetalHemiacetalIntermediateActivated->Hemiacetal+ Diol (Step 1)OxocarbeniumOxocarbenium Ion(- H₂O)Hemiacetal->Oxocarbenium+ H⁺, - H₂O(Rate Limiting)Product2-(3-Nitrophenyl)-1,3-dioxaneOxocarbenium->ProductRing Closure- H⁺

Figure 1: Step-wise mechanistic flow of acid-catalyzed acetalization.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed for a 100 mmol scale. It utilizes a Dean-Stark apparatus, which serves as a self-validating visual indicator: the reaction is complete only when water collection ceases.

Reagents & Materials[3]
ComponentRoleQuantityMolar Eq.
3-Nitrobenzaldehyde Substrate15.1 g1.0
1,3-Propanediol Reagent9.1 g (8.7 mL)1.2
p-Toluenesulfonic Acid (p-TsOH) Catalyst0.95 g0.05
Toluene Solvent150 mLN/A
Sodium Bicarbonate (sat.[2] aq.) Quenching50 mLN/A
Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 3-nitrobenzaldehyde, 1,3-propanediol, p-TsOH, and toluene to the RBF.

    • Note: 1.2 equivalents of diol are used to push the equilibrium forward.

  • Reflux (The Reaction): Heat the mixture to a vigorous reflux (~110°C).

    • Visual Check: Toluene vapor should condense and drip into the trap. Water (denser) will separate at the bottom of the trap.

  • Endpoint Determination: Continue reflux until the water volume in the trap remains constant for 30 minutes (Theoretical water yield: ~1.8 mL). Typical time: 3–5 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Neutralization: Wash the organic phase with saturated

      
       (2 x 25 mL) to remove the acid catalyst. Crucial: Failure to neutralize causes hydrolysis during concentration.
      
    • Wash with brine (1 x 25 mL) and dry over anhydrous

      
      .
      
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap).

  • Purification: The crude oil usually solidifies upon standing. Recrystallize from cyclohexane or ethanol if high purity (>99%) is required.[3]

Workflow Diagram

ExperimentalWorkflowStartStart:Mix Reactants in TolueneRefluxReflux (Dean-Stark)Remove Water AzeotropeStart->RefluxCheckWater Volume Constant?Reflux->CheckCheck->RefluxNo (Continue)QuenchCool & Wash(Sat. NaHCO₃)Check->QuenchYes (Complete)DryDry Organic Phase(Na₂SO₄)Quench->DryIsolateEvaporate Solvent(Rotovap)Dry->Isolate

Figure 2: Operational workflow for the synthesis and isolation of the dioxane derivative.

Part 3: Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis during Workup: Acetals are stable to base but labile to acid . If the p-TsOH is not fully neutralized before evaporation, the residual acid—concentrated during solvent removal—will revert the product back to the aldehyde.

    • Solution: Ensure the aqueous wash is basic (pH > 8) before separating layers.

  • Incomplete Conversion: If water is not efficiently removed, equilibrium prevents 100% conversion.

    • Solution: Ensure the Dean-Stark trap is pre-filled with toluene so water separation starts immediately.

Green Chemistry Alternatives

Recent literature suggests alternatives to the traditional Dean-Stark method to improve sustainability:

  • Solid Acid Catalysts: Using sulfated zirconia or zeolites instead of p-TsOH allows for catalyst recovery by simple filtration, reducing downstream waste [1].

  • Solvent-Free Protocols: Microwave-assisted synthesis using neat reactants can drive the reaction without bulk solvents, though scale-up is limited by penetration depth [2].

Characterization Data (Expected)
  • 
     NMR (CDCl
    
    
    ):
    • 
       5.50–5.60 ppm (s, 1H): Characteristic acetal methine proton .
      
    • 
       3.90–4.30 ppm (m, 4H): Dioxane ring protons (
      
      
      and
      
      
      ).
    • 
       1.40–2.20 ppm (m, 2H): Dioxane ring protons (
      
      
      ).
    • 
       7.50–8.40 ppm (m, 4H): Aromatic protons (shifted by 
      
      
      ).

References

  • Li, F., Li, C., Chen, J., Wang, K., Zhang, H., Wang, Y., & Han, X.[4] (2019). A Green and Sustainable Approach for Acetalization of Benzaldehyde Using Tungstophosphoric Acid Loaded on Metal Oxide Catalysts.[4] Journal of the Chemical Society of Pakistan, 41(5), 805.

  • Nocquet, P. A. (2005).[2] Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol.[2] NOP (Nchem Organic Practicum), 5004.

  • BenchChem. (2025). Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate. BenchChem Technical Guides.

interpretation of 1H and 13C NMR spectra of 2-(3-Nitrophenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-(3-Nitrophenyl)-1,3-dioxane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring a substituted aromatic ring and a conformationally significant saturated heterocycle. Tailored for researchers and professionals in chemical and pharmaceutical sciences, this document synthesizes theoretical principles with practical data interpretation. We will deconstruct the spectra by analyzing the distinct chemical environments of the aromatic and dioxane ring systems, explore the electronic effects of the nitro substituent, and discuss the stereochemical implications of the dioxane chair conformation. This guide includes detailed peak assignments, a validated experimental protocol for data acquisition, and visual aids to facilitate a deeper understanding of structure-spectrum correlations.

Introduction: The Role of NMR in Structural Elucidation

This compound is a heterocyclic compound that serves as a valuable model for understanding the interplay between aromatic and aliphatic systems in NMR spectroscopy. The molecule's structure, comprising a 1,3-dioxane ring attached to a 3-nitrophenyl group, presents several key features for NMR analysis: an electron-deficient aromatic system, a conformationally restrained saturated ring, and distinct stereotopic protons.

Accurate structural confirmation is a cornerstone of chemical research and drug development. NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. By analyzing chemical shifts (δ), spin-spin coupling constants (J), and signal integrations, we can deduce the connectivity of atoms and the three-dimensional arrangement of the molecule. This guide explains the causality behind the observed spectral patterns, grounding the interpretation in the fundamental principles of magnetic shielding, electronic effects, and conformational dynamics.

Molecular Structure and Conformational Analysis

To interpret the NMR spectra, one must first understand the molecule's structure and its preferred conformation. The structure with systematic numbering for NMR assignment is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

The 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric strain.[1] This conformational preference is critical for NMR interpretation because it renders the axial and equatorial protons on the same carbon atom (e.g., at C4, C5, and C6) chemically non-equivalent, or diastereotopic. Consequently, these protons will have different chemical shifts and will exhibit geminal coupling to each other, as well as vicinal coupling to adjacent protons. The large 3-nitrophenyl substituent is expected to preferentially occupy the equatorial position at C2 to minimize 1,3-diaxial interactions.

Analysis of the ¹H NMR Spectrum

The Aromatic Region (δ 7.5 - 8.5 ppm)

The four protons on the 3-nitrophenyl group are all in unique chemical environments. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deshields the aromatic protons, shifting their signals significantly downfield.

  • H2' : This proton is ortho to the C2-dioxane bond and ortho to the nitro group. It is expected to be the most deshielded due to the strong anisotropic and inductive effects of the adjacent nitro group. It should appear as a narrow multiplet or a triplet.

  • H6' : This proton is ortho to the C2-dioxane bond and meta to the nitro group. It will be deshielded, but less so than H2'. It is expected to be a doublet of doublets (dd).

  • H4' : This proton is para to the C2-dioxane bond and ortho to the nitro group. It will be strongly deshielded by the nitro group and should appear as a doublet of doublets.

  • H5' : This proton is meta to both substituents. It will be the least deshielded of the aromatic protons and will appear as a triplet.

Based on the data for the analogous 2-(3-nitrophenyl)-1,3-dioxolane[2], we can predict the following assignments.

The Dioxane Ring Region (δ 1.5 - 5.5 ppm)
  • H2 (Acetal Proton) : This single proton is attached to C2, which is bonded to two oxygen atoms. This environment is highly deshielded, and the signal is expected to be a sharp singlet around δ 5.5-6.0 ppm . For the dioxolane analog, this signal appears at 5.90 ppm as a singlet.[2] The cis-2-phenyl-1,3-dioxane shows this signal at 5.54 ppm.[1]

  • H4/H6 (Methylene Protons) : The four protons at the C4 and C6 positions are adjacent to the ring oxygens. Due to the chair conformation, the axial (ax) and equatorial (eq) protons are diastereotopic. They typically appear in the δ 3.8-4.3 ppm range.[1] These protons will show complex splitting patterns due to geminal coupling (²J) between ax/eq pairs and vicinal coupling (³J) with the protons on C5.

  • H5 (Methylene Protons) : The two protons at C5 are the most shielded in the dioxane ring. The axial and equatorial protons are diastereotopic and are expected in the δ 1.5-2.2 ppm range.[1] They will appear as a multiplet due to coupling with the four protons at C4 and C6.

Tabulated Summary of Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.35m1HH2'Ortho to -NO₂ group, most deshielded.[2]
~8.22m1HH4'Ortho to -NO₂ group.[2]
~7.81m1HH6'Ortho to dioxane, meta to -NO₂.[2]
~7.57t1HH5'Meta to both groups, least deshielded aromatic H.[2]
~5.6-5.9s1HH2Acetal proton, deshielded by two oxygens.[1][2]
~3.8-4.3m4HH4ax, H4eq, H6ax, H6eqDiastereotopic protons adjacent to ring oxygens.[1]
~1.5-2.2m2HH5ax, H5eqMost shielded aliphatic protons.[1]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. With proton decoupling, each unique carbon atom produces a single peak.

The Aromatic Carbons (δ 120 - 150 ppm)

Six distinct signals are expected for the aromatic carbons.

  • C3' (ipso-NO₂) : The carbon directly attached to the nitro group will be significantly deshielded. Based on the dioxolane analog, this peak is expected around δ 148.3 ppm .[2]

  • C1' (ipso-dioxane) : The carbon attached to the dioxane ring is also deshielded and is predicted to be near δ 140.4 ppm .[2]

  • C2', C4', C5', C6' : The remaining four aromatic carbons will appear between δ 121-133 ppm . Their precise shifts are influenced by the combined electronic effects of the two substituents.[2]

The Dioxane Ring Carbons (δ 25 - 105 ppm)

Three signals are expected for the dioxane ring carbons due to molecular symmetry (C4 and C6 are equivalent).

  • C2 (Acetal Carbon) : This carbon, bonded to two oxygens, is the most deshielded in the aliphatic region, appearing around δ 101-103 ppm .[2][4]

  • C4/C6 : These two equivalent carbons are bonded to one oxygen each and are expected around δ 67 ppm .[5]

  • C5 : This methylene carbon is the most shielded, with a predicted chemical shift around δ 26 ppm .[5]

Tabulated Summary of Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~148.3C3'Attached to electron-withdrawing -NO₂ group.[2]
~140.4C1'Attached to the dioxane substituent.[2]
~132.7C6'Aromatic CH.[2]
~129.4C5'Aromatic CH.[2]
~124.0C4'Aromatic CH.[2]
~121.7C2'Aromatic CH.[2]
~102.3C2Acetal carbon (O-C-O), highly deshielded.[2]
~67.0C4, C6Methylene carbons adjacent to oxygen.[5]
~26.5C5Aliphatic methylene carbon.[5]

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following procedure is a self-validating system for the analysis of this compound.

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

Methodology:

  • Sample Preparation : Weigh approximately 10-20 mg of high-purity this compound. Purity is critical as impurities can introduce extraneous peaks and complicate analysis.[6]

  • Dissolution : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) serve as convenient secondary references.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).

  • NMR Tube Loading : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detection coil (typically 4-5 cm).

  • Spectrometer Setup : Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion). Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shimming and Tuning : Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks. Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H Spectrum Acquisition :

    • Pulse Sequence : Use a standard single-pulse sequence.

    • Spectral Width : ~16 ppm.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C Spectrum Acquisition :

    • Pulse Sequence : Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : ~240 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A higher number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Spectral Analysis : Integrate the signals in the ¹H spectrum. Identify the chemical shifts and multiplicities for all peaks in both spectra and assign them to the corresponding nuclei in the molecule as detailed in Sections 3 and 4.

Conclusion

The comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound is achieved through a systematic analysis of its constituent parts: the electron-deficient aromatic ring and the conformationally rigid dioxane system. By leveraging data from close structural analogs and foundational knowledge of NMR principles, we have established a reliable set of predicted chemical shifts and peak assignments. The electron-withdrawing nitro group dictates the downfield shifts in the aromatic region, while the chair conformation of the dioxane ring creates diastereotopic protons with distinct chemical shifts. This guide provides not only the interpreted data but also the underlying scientific rationale and a robust experimental protocol, equipping researchers with the necessary tools for the confident structural verification of this and related molecules.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). 2-(3-Nitrophenyl)-1,3-dioxolane. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 14(8), 755. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane. Retrieved from [Link]

  • ResearchGate. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry, 46, 871–874. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][2][3]oxazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Nitrophenyl)-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

  • ScienceDirect. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

Sources

FT-IR spectral analysis of 2-(3-Nitrophenyl)-1,3-dioxane functional groups

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the FT-IR spectral analysis of 2-(3-Nitrophenyl)-1,3-dioxane , a cyclic acetal derivative often utilized in pharmaceutical synthesis as a protected form of 3-nitrobenzaldehyde.

Executive Summary

This guide provides a comprehensive framework for the vibrational spectroscopic characterization of This compound . Primarily encountered in drug development as a stable intermediate (protecting group strategy), this compound requires precise analytical validation to distinguish it from its precursors: 3-nitrobenzaldehyde and 1,3-propanediol.

This document outlines the theoretical basis for peak assignment, a validated experimental protocol using Attenuated Total Reflectance (ATR), and a logic-based workflow for reaction monitoring.

Chemical Context & Structural Basis

To accurately interpret the infrared spectrum, one must first deconstruct the molecule into its constituent vibrational oscillators.

  • Chemical Structure: A meta-substituted benzene ring fused to a 1,3-dioxane ring via an acetal linkage.

  • Synthetic Origin: Acid-catalyzed condensation of 3-nitrobenzaldehyde with 1,3-propanediol.

  • Key Functional Groups:

    • Nitro Group (

      
      ):  Highly polar, generating strong dipole changes and intense IR bands.
      
    • 1,3-Dioxane Ring: A six-membered cyclic acetal characterized by ether linkages (C-O-C).

    • Aromatic System: Meta-disubstituted benzene ring.

Reaction Monitoring Relevance

In pharmaceutical, process development, the conversion of the aldehyde to the dioxane acetal is monitored by the disappearance of the carbonyl stretch and the appearance of the cyclic ether bands.

Experimental Protocol: ATR-FTIR

While KBr pellets are traditional, Attenuated Total Reflectance (ATR) is the industry standard for rapid solid-state analysis in drug development due to its reproducibility and minimal sample preparation.

Method Parameters
ParameterSettingRationale
Crystal Material Diamond or ZnSeDiamond is preferred for durability; ZnSe provides a wider optical window but is softer.
Resolution 4 cm⁻¹Optimal balance between signal-to-noise ratio (SNR) and spectral feature separation.
Scans 32 - 64Sufficient to average out random noise without excessive acquisition time.
Spectral Range 4000 – 600 cm⁻¹Covers all fundamental vibrations including the critical fingerprint region.
Background AirMust be collected immediately prior to sample to compensate for atmospheric

and

.
Step-by-Step Workflow
  • System Cleanliness: Clean the ATR crystal with isopropanol. Ensure the energy throughput meter indicates a clean baseline.

  • Background Acquisition: Collect the air background spectrum.

  • Sample Loading: Place approximately 5–10 mg of the solid this compound onto the center of the crystal.

  • Contact Pressure: Lower the pressure arm (anvil) until the force gauge reaches the optimal zone (typically ~80–100 N). Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Collect the sample spectrum.

  • Processing: Apply Automatic Baseline Correction and ATR Correction (if quantitative comparison to transmission libraries is required).

Spectral Analysis & Peak Assignment

The spectrum of this compound is defined by three distinct regions. The absence of a carbonyl peak is the primary purity indicator.

Region I: High Wavenumber (3100 – 2800 cm⁻¹)
  • Aromatic C-H Stretch (

    
     cm⁻¹):  Weak, sharp bands typically around 3050–3100 cm⁻¹ . These correspond to the stretching of the 
    
    
    
    C-H bonds on the benzene ring.
  • Aliphatic C-H Stretch (

    
     cm⁻¹):  Distinct bands between 2980–2850 cm⁻¹ . These arise from the methylene (
    
    
    
    ) groups of the 1,3-dioxane ring.
  • Acetal C-H Stretch: The methine proton (O-CH-O) is unique to the acetal functionality. It often presents as a shoulder or weak band near 2750–2850 cm⁻¹ , distinct from standard alkyl stretches.

Region II: The Functional Group Region (1600 – 1300 cm⁻¹)

This region confirms the presence of the nitro group and the aromatic ring.

Frequency (cm⁻¹)Functional GroupVibrational ModeIntensity
~1610, 1590 Aromatic RingC=C Ring Stretching (Skeleton)Medium
1530 – 1520 Nitro (

)
Asymmetric Stretch (

)
Very Strong
1470 – 1450 Alkyl / Aromatic

Scissoring / C=C Stretch
Medium
1350 – 1340 Nitro (

)
Symmetric Stretch (

)
Strong

Diagnostic Note: The pair of Nitro bands at ~1530 and ~1350 cm⁻¹ are the most dominant features in this region. Their position is sensitive to conjugation; the meta-position relative to the acetal ensures they remain close to standard aromatic nitro values.

Region III: The Fingerprint Region (1300 – 600 cm⁻¹)

This region contains the "proof" of the dioxane ring formation.

  • 1,3-Dioxane Ether Bands (1200 – 1000 cm⁻¹):

    • A complex series of intense bands appears here due to C-O-C asymmetric and symmetric stretching .

    • Look for a broad, multi-shouldered envelope centered around 1150–1080 cm⁻¹ .

    • Differentiation: The starting material (aldehyde) lacks these intense ether bands.

  • Aromatic Out-of-Plane (OOP) Bending (900 – 650 cm⁻¹):

    • Meta-Substitution Pattern: A meta-disubstituted benzene typically shows strong bending vibrations near 680–700 cm⁻¹ and 750–800 cm⁻¹ .

    • Ring Breathing: The 1,3-dioxane ring itself has breathing modes often found near 900–950 cm⁻¹ .

Logic & Validation Workflow

The following diagrams illustrate the decision-making process for analyzing this compound.

Figure 1: Spectral Acquisition & Processing Workflow

FTIR_Workflow Start Start: Solid Sample Prep Clean Crystal & Background Scan Start->Prep Load Load Sample & Apply Pressure Prep->Load Acquire Acquire Spectrum (4000-600 cm⁻¹) Load->Acquire QC Quality Check: Baseline Flat? Peaks Resolved? Acquire->QC QC->Prep Fail (Reclean) Process Post-Processing: ATR Correction QC->Process Pass Analyze Peak Picking Process->Analyze

Caption: Standardized ATR-FTIR workflow ensuring data integrity and reproducibility.

Figure 2: Reaction Monitoring Logic Tree (Aldehyde to Acetal)

Logic_Tree Input Analyze Spectrum Region 1700-1000 cm⁻¹ CheckCO Peak at ~1700 cm⁻¹ (C=O Stretch)? Input->CheckCO CheckEther Strong Bands at 1150-1050 cm⁻¹ (C-O-C)? CheckCO->CheckEther No (Absent) Result_Aldehyde Starting Material: 3-Nitrobenzaldehyde CheckCO->Result_Aldehyde Yes (Strong) Result_Mix Incomplete Reaction (Mixture) CheckCO->Result_Mix Yes (Weak/Medium) Result_Product Product: This compound CheckEther->Result_Product Yes CheckEther->Result_Mix No

Caption: Decision logic for distinguishing the dioxane product from the aldehyde precursor.

Troubleshooting & Common Artifacts

  • Water Vapor Interference: Sharp, jagged peaks in the 3600 cm⁻¹ and 1600 cm⁻¹ regions indicate a poor background subtraction. Solution: Purge the sample compartment with dry nitrogen or re-acquire the background.

  • Carbon Dioxide Doublet: A doublet at 2350 cm⁻¹ is atmospheric

    
    . It is generally harmless but indicates a change in the atmosphere between background and sample collection.
    
  • Peak Saturation: If the Nitro bands (1530/1350) are "flat-topped," the detector is saturated. Solution: Reduce the contact pressure slightly or use a spacer if using transmission mode.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Nitrobenzene and Dioxane Derivatives. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment principles).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Retrieved from

Stability of the 1,3-Dioxane Ring: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Shield

In the architecture of complex organic synthesis and drug delivery, the 1,3-dioxane ring serves as a critical "orthogonal shield." Its value lies in a binary stability profile: it is kinetically inert to basic, nucleophilic, and reductive environments, yet thermodynamically liable to acidic hydrolysis.[1] This duality allows researchers to manipulate sensitive functionalities—such as esters, halides, or sulfonyls—under harsh basic conditions while the carbonyl group remains masked within the dioxane chair.

This guide analyzes the physicochemical basis of this stability, provides validated protocols for its manipulation, and explores its application in pH-responsive drug delivery systems.

Structural Fundamentals and Conformational Analysis

To understand the stability of 1,3-dioxane, one must first understand its shape. Unlike the planar representation often drawn, 1,3-dioxane adopts a chair conformation similar to cyclohexane but with distinct electronic properties due to the oxygen atoms.

The Chair and the Anomeric Effect
  • Bond Shortening: The C–O bonds (1.43 Å) are shorter than C–C bonds (1.54 Å), compressing the ring.

  • 1,3-Diaxial Interactions: In 2-substituted 1,3-dioxanes, an axial substituent at C2 experiences severe steric repulsion from the axial protons at C4 and C6. Consequently, substituents at C2 overwhelmingly prefer the equatorial position.

  • The Anomeric Effect: If an electronegative substituent is present at C2 (e.g., in orthoesters), it may prefer the axial position due to hyperconjugation (

    
    ), though this is less relevant for standard alkyl/aryl protecting groups.
    
Visualization: Conformational Locking

The following diagram illustrates the equilibrium between the stable chair form and the reactive oxocarbenium intermediate required for hydrolysis.

DioxaneConformation Chair Stable Chair Conformation (Substituent Equatorial) Protonation Protonation of Oxygen Chair->Protonation + H+ RingOpen Ring Opening Protonation->RingOpen Slow (RDS) Oxocarbenium Oxocarbenium Ion (Planar, Reactive Intermediate) RingOpen->Oxocarbenium Resonance Stabilization

Figure 1: The pathway from the stable chair conformation to the reactive oxocarbenium ion.

Stability Under Basic Conditions

The 1,3-dioxane ring is essentially transparent to bases. This inertness stems from the lack of acidic protons on the ring and the poor leaving group ability of the alkoxide that would result from nucleophilic attack.

Scope of Stability

Researchers can confidently subject 1,3-dioxane-protected substrates to the following conditions without ring cleavage:

  • Organometallics: Grignard reagents (

    
    ), Organolithiums (
    
    
    
    ).
  • Metal Hydrides:

    
    , 
    
    
    
    (reductive stability).[2]
  • Strong Bases:

    
    , 
    
    
    
    ,
    
    
    (alkylation/deprotonation reactions).
  • Nucleophiles: Hydroxide (

    
    ), Cyanide (
    
    
    
    ), Azide (
    
    
    ).

Strategic Implication: This allows for the modification of esters to alcohols, or alkyl halides to Grignard reagents, while preserving the aldehyde/ketone oxidation state masked by the dioxane.

Stability Under Acidic Conditions (The Core Challenge)

Acidic hydrolysis is the primary method for deprotection. The reaction is an equilibrium process driven by entropy (if water is in excess) or enthalpy (if a volatile carbonyl is removed).

Mechanism of Hydrolysis

The mechanism typically follows an A1 (unimolecular) or A2 pathway, depending on the substitution pattern and acid strength. The rate-determining step (RDS) is usually the formation of the oxocarbenium ion.[3]

HydrolysisMechanism Start 1,3-Dioxane Prot_Inter Protonated Ether Start->Prot_Inter Fast Equilibrium H_plus Acid Catalyst (H+) H_plus->Prot_Inter Oxo_Ion Oxocarbenium Ion (Rate Determining Step) Prot_Inter->Oxo_Ion C-O Bond Cleavage Hemiacetal Hemiacetal Intermediate Oxo_Ion->Hemiacetal Nucleophilic Attack Water H2O Attack Water->Hemiacetal Products Carbonyl + 1,3-Diol Hemiacetal->Products Collapse

Figure 2: Step-wise mechanistic flow of acid-catalyzed hydrolysis.

Comparative Kinetics: Dioxane vs. Dioxolane

A common misconception is that 6-membered rings are always more stable than 5-membered rings. In acetal hydrolysis, the kinetics are nuanced.

Feature1,3-Dioxolane (5-membered)1,3-Dioxane (6-membered)Mechanistic Driver
Acetals (R=H) Hydrolyzes Faster (

)
Hydrolyzes Slower (

)
Dioxolane ring strain relief aids ring opening.
Ketals (R=Alkyl) Hydrolyzes SlowerHydrolyzes Faster Relief of 1,3-diaxial interactions in the dioxane chair accelerates cleavage.
Entropy Less entropic penalty to closeHigher entropic penaltyDioxanes are harder to form but sometimes easier to open if sterically crowded.

Key Insight: For protecting a sterically hindered ketone, a 1,3-dioxolane is often preferred for stability, whereas 1,3-dioxane is preferred for aldehydes where 1,3-diaxial interactions are minimized.

Experimental Protocols

Protocol A: Formation of 1,3-Dioxanes (Dean-Stark Method)

Use this for robust substrates stable to heat.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Combine the carbonyl substrate (1.0 equiv), 1,3-propanediol (1.2–1.5 equiv), and p-toluenesulfonic acid (pTsOH, 0.05 equiv) in benzene or toluene (0.1 M).

  • Reflux: Heat to reflux. Water will azeotrope into the trap. Monitor by TLC.

  • Workup: Cool to RT. Wash with saturated

    
     (to neutralize acid) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (usually stable to silica).

Protocol B: Deprotection (Transacetalization)

Use this for acid-sensitive substrates where aqueous conditions must be avoided.

  • Solution: Dissolve the 1,3-dioxane in acetone (wet or dry depending on method). Acetone acts as the "acceptor" carbonyl.

  • Catalyst: Add pTsOH (0.1 equiv) or PPTS (Pyridinium p-toluenesulfonate) for milder conditions.

  • Equilibrium Shift: The vast excess of acetone drives the equilibrium to form the acetone ketal (2,2-dimethyl-1,3-dioxane), releasing the substrate carbonyl.

  • Workup: Neutralize with

    
     before concentration to prevent reversion.
    
Troubleshooting Stability

If a 1,3-dioxane is resistant to hydrolysis:

  • Switch Solvent: Change from aqueous THF to Acetic Acid/Water (4:1) at 60°C.

  • Lewis Acid: Use

    
     adsorbed on silica or 
    
    
    
    in non-aqueous solvents.
  • Oxidative Cleavage: If the ring contains a p-methoxybenzyl (PMB) group, use DDQ (oxidative hydrolysis).

Applications in Drug Development: pH-Responsive Carriers

The acid-lability of 1,3-dioxanes is exploited in "smart" drug delivery systems designed to target the acidic microenvironment of tumors (pH 6.5) or endosomes (pH 5.0–6.0).[4]

  • Poly(1,3-dioxane)s: These polymers degrade into neutral, non-toxic diols and carbonyls upon cellular uptake.

  • Mechanism: The polymer backbone contains repeating acetal linkages. At physiological pH (7.4), the carrier is stable (long circulation time).[4] Upon endocytosis, the drop in pH catalyzes the hydrolysis (A1 mechanism), triggering the rapid release of the cytotoxic payload.

DrugDelivery Blood Blood Stream (pH 7.4) DioxaneLinker Dioxane-Drug Conjugate (Intact) Blood->DioxaneLinker Stable Circulation Tumor Tumor/Endosome (pH < 6.0) Release Hydrolysis & Release Tumor->Release Acid Catalysis DioxaneLinker->Tumor Cellular Uptake

Figure 3: Logic flow for pH-triggered drug release using acetal linkers.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] 2[1][6][7][8][9][10][11]

  • Leggetter, B. E., & Brown, R. K. (1963). The Relative Ease of Reductive Cleavage of 1,3-Dioxolanes and 1,3-Dioxanes. Canadian Journal of Chemistry. 3[6][7][8][9][11]

  • BenchChem. (2025).[4][12] Application Notes: Protecting Group Chemistry of the 1,3-Dioxane Moiety. 1[1][6][7][8][9][10][11][13][14]

  • Organic Chemistry Portal. (2023). 1,3-Dioxanes, 1,3-Dioxolanes - Stability and Deprotection.[2][13][15] 5

  • Liu, B., et al. (2020). pH-Sensitive Biomaterials for Drug Delivery. PMC / NIH. 14[1][6][7][8][9][10][11]

Sources

Technical Review: 2-(3-Nitrophenyl)-1,3-dioxane and Pharmacologically Active Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 2-(3-Nitrophenyl)-1,3-dioxane (CAS: 6952-67-6) and its structural analogs.[1] It synthesizes kinetic stability data, conformational analysis, and medicinal chemistry applications, specifically focusing on the transition from nitro-precursors to pharmacologically active amino-dioxane ligands.[1]

Executive Summary

This compound represents a critical intermediate in the synthesis of functionalized acetals.[1] While often utilized as a kinetic probe to study acetal hydrolysis mechanisms, its primary value in drug development lies in its role as a stable, reducible precursor to 2-(3-aminophenyl)-1,3-dioxane derivatives.[1] These amine analogs serve as high-affinity scaffolds for Sigma-1 (


) receptor ligands , which are currently under investigation for neuroprotective, analgesic, and antidepressant properties.[1] This guide details the synthesis, conformational thermodynamics, and the "Nitro-to-Amine" synthetic gateway that unlocks biological activity.[1]

Chemical Architecture & Synthesis[1][2]

Structural Synthesis (The Prins/Acetalization Route)

The formation of the 1,3-dioxane ring is thermodynamically controlled.[1] The reaction involves the condensation of 3-nitrobenzaldehyde with 1,3-propanediol under acid catalysis.[1]

  • Mechanism: Reversible nucleophilic addition followed by dehydration.[1]

  • Water Removal: Critical for yield optimization.[1] The use of a Dean-Stark trap or molecular sieves shifts the equilibrium toward the dioxane product.[1]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) is the standard proton source.[1]
Conformational Analysis

Unlike flat aromatic systems, the 1,3-dioxane ring adopts a chair conformation .[1] The orientation of the 2-aryl substituent is governed by 1,3-diaxial interactions.[1]

  • Equatorial Preference: The bulky 3-nitrophenyl group almost exclusively occupies the equatorial position at C2.[1] Placing the aryl group axially would introduce severe steric repulsion with the axial protons at C4 and C6 (approx. 3-4 kcal/mol penalty).[1]

  • The Nitro Group Effect: The electron-withdrawing nature of the nitro group (

    
    ) at the meta position reduces the electron density of the phenyl ring.[1] This has minimal effect on conformation but a profound effect on hydrolytic stability (see Section 3).[1]
    
Visualization: Synthesis & Conformation

The following diagram illustrates the synthetic pathway and the thermodynamic equilibrium favoring the equatorial chair conformer.

G Aldehyde 3-Nitrobenzaldehyde Intermediate Hemiacetal (Transient) Aldehyde->Intermediate H+ Cat. Diol 1,3-Propanediol Diol->Intermediate Dioxane This compound Intermediate->Dioxane -H2O (Dean-Stark) ChairEq Chair Conformer (Phenyl Equatorial) >98% Population Dioxane->ChairEq Thermodynamic Control ChairAx Chair Conformer (Phenyl Axial) <2% Population Dioxane->ChairAx Steric Penalty

Caption: Synthesis pathway and conformational equilibrium. The equatorial preference of the aryl group is dictated by the avoidance of 1,3-diaxial steric clashes.

Reactivity Profile & Kinetics

Hydrolytic Stability (The Hammett Correlation)

The stability of 2-aryl-1,3-dioxanes in aqueous acid is determined by the rate of C-O bond cleavage, which proceeds via a resonance-stabilized oxocarbenium ion.[1]

  • Electronic Deceleration: The 3-nitro substituent is a strong electron-withdrawing group (Hammett

    
    ).[1] It destabilizes the transition state leading to the positively charged oxocarbenium intermediate.[1]
    
  • Result: this compound hydrolyzes significantly slower than the unsubstituted phenyl analog.[1] This enhanced stability makes the nitro-dioxane scaffold robust enough to survive subsequent acidic modifications on other parts of a complex molecule.[1]

The "Nitro-to-Amine" Gateway

The 3-nitro group is rarely the final pharmacophore.[1] It serves as a "masked" amine.[1]

  • Reduction Protocol: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/HCl, SnCl
    
    
    
    ) converts the nitro group to an aniline.
  • Significance: The resulting 2-(3-aminophenyl)-1,3-dioxane allows for the attachment of lipophilic tails or polar linkers, a requirement for binding to Sigma receptors.[1]

Medicinal Chemistry: Active Analogs

While the nitro-derivative is a precursor, its amino-alkyl analogs are potent bioactive agents.[1]

Sigma-1 ( ) Receptor Ligands

Research indicates that 1,3-dioxane derivatives substituted with amino-alkyl chains are highly selective ligands for the


 receptor (chaperone proteins involved in cellular stress signaling).[1]
  • Pharmacophore Model:

    • Core: 1,3-Dioxane ring (acts as a spacer).[1]

    • Hydrophobic Domain: The phenyl ring (derived from the nitro-precursor) binds to the hydrophobic pocket of the receptor.[1]

    • Basic Center: An amine (formed via reduction) protonated at physiological pH, essential for electrostatic interaction with Asp126 in the receptor.[1]

  • Therapeutic Potential: Analgesia (neuropathic pain), neuroprotection, and antidepressant activity.[1]

Comparative Bioactivity Data

The table below summarizes the activity of the core scaffold versus its functionalized analogs.

Compound ClassC2 SubstituentC4/C5 SubstituentPrimary ActivityMechanism
Nitro-Precursor 3-NitrophenylHSynthetic Intermediate Stable Acetal (Low reactivity)
Amino-Analog 3-AminophenylAlkyl-amines

Ligand
High affinity (

< 50 nM)
Dioxolane Analog 3-Nitrophenyl(5-membered ring)Antimicrobial Membrane disruption (fungal/bacterial)
Diphenyl Analog 2,2-DiphenylHMDR Reversal P-glycoprotein inhibition
Signaling Pathway: Sigma-1 Modulation

The following diagram depicts how the amine-analog (derived from the nitro-dioxane) modulates the Sigma-1 receptor pathway.[1]

SigmaPathway Ligand Amino-Dioxane Ligand (Reduced Analog) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binding (Ki < 50nM) BiP BiP (Chaperone) Sigma1->BiP Dissociation CaChannel IP3 Receptor (Ca2+ Flux) Sigma1->CaChannel Chaperoning/Stabilization Effect Neuroprotection & Analgesia CaChannel->Effect Homeostasis Restored

Caption: Mechanism of action for amino-dioxane analogs. Binding to Sigma-1 promotes BiP dissociation and stabilizes Ca2+ signaling.[1]

Experimental Protocols

Synthesis of this compound

This protocol utilizes a Dean-Stark apparatus to drive the equilibrium.[1]

  • Reagents: 3-Nitrobenzaldehyde (15.1 g, 100 mmol), 1,3-Propanediol (9.1 g, 120 mmol),

    
    -Toluenesulfonic acid (0.5 g), Toluene (200 mL).[1]
    
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reflux: Heat the mixture to reflux. Monitor water collection in the trap. Continue until water evolution ceases (approx. 3–4 hours).[1]

  • Work-up: Cool to room temperature. Wash the toluene layer with saturated NaHCO

    
     (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).[1]
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Recrystallize the solid residue from ethanol/hexane.[1]
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show the acetal proton singlet at
    
    
    ppm and the absence of the aldehyde peak (
    
    
    ppm).[1]
Kinetic Hydrolysis Study (Stability Test)

To quantify the electron-withdrawing effect of the nitro group.[1]

  • Solution Prep: Dissolve the dioxane (0.01 M) in a 1:1 mixture of Water:1,4-Dioxane containing 0.1 M HCl.

  • Incubation: Maintain temperature at 30°C in a thermostated bath.

  • Sampling: Aliquot samples at 10-minute intervals.

  • Analysis: Quench aliquots with excess NaOH. Extract with ether and analyze via GC-MS or UV-Vis (monitoring the appearance of 3-nitrobenzaldehyde at

    
     nm).
    
  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).[1] Expect
    
    
    to be roughly 5–10x lower than unsubstituted 2-phenyl-1,3-dioxane.[1]

References

  • Synthesis & Reactivity: BenchChem. (2025).[1] A Comparative Guide to the Kinetic Study of 2-(3-phenoxyphenyl)-1,3-dioxolane Hydrolysis. Link (Accessed via search snippet 1.1).[1]

  • Medicinal Chemistry (Sigma Ligands): Wünsch, B., et al. (2012).[1][2] Enantiomerically Pure 1,3-Dioxanes as Highly Selective NMDA and Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8953-8957.[1][2] Link

  • Conformational Analysis: Bailey, W. F., et al. (2015).[1] Effect of Remote Aryl Substituents on the Conformational Equilibria of 2,2-Diaryl-1,3-dioxanes. The Journal of Organic Chemistry, 80(8), 4108-4115.[1][2] Link[1][2]

  • Compound Data: PubChem. (2025).[1] 2-(3-Nitrophenyl)-1,3-dioxolane Compound Summary. National Library of Medicine.[1] Link (Note: Dioxolane data used for analog comparison).[1]

  • MDR Reversal: Schmidt, M., et al. (2007).[1][3] New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

using 2-(3-Nitrophenyl)-1,3-dioxane as a protecting group for 3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, application, and deprotection of 2-(3-nitrophenyl)-1,3-dioxane (CAS: 5663-26-3). While 1,3-dioxolanes (5-membered rings) are frequently employed for aldehyde protection, the 1,3-dioxane (6-membered ring) moiety offers distinct stability advantages, particularly regarding hydrolytic stability under mild acidic conditions and thermodynamic preference in specific steric environments. This protocol provides a robust workflow for protecting 3-nitrobenzaldehyde , ensuring high yield and purity for downstream applications in multi-step drug synthesis.

Scientific Rationale & Mechanism

Why 1,3-Dioxane?

The protection of the aldehyde functionality in 3-nitrobenzaldehyde is often required to prevent chemoselective issues during subsequent transformations (e.g., nucleophilic substitutions on the aromatic ring or selective reductions).

  • Thermodynamic Stability: 1,3-Dioxanes generally exhibit higher stability toward hydrolysis than their 1,3-dioxolane counterparts due to the chair conformation of the six-membered ring, which minimizes eclipse interactions.

  • Orthogonality: The acetal is stable to basic, nucleophilic, and reductive conditions (excluding strong Lewis acids), allowing for versatile synthetic manipulations.

Mechanism of Action

The formation is a reversible, acid-catalyzed condensation between 3-nitrobenzaldehyde and 1,3-propanediol. To drive the equilibrium toward the product (Le Chatelier’s principle), water must be continuously removed.

Key Mechanistic Steps:

  • Protonation: Acid catalyst protonates the carbonyl oxygen.

  • Nucleophilic Attack: One hydroxyl group of 1,3-propanediol attacks the carbonyl carbon.

  • Hemiacetal Formation: Loss of a proton yields the hemiacetal intermediate.

  • Cyclization: Protonation of the hemiacetal hydroxyl, loss of water, and intramolecular attack by the second hydroxyl group closes the ring.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: High-yield protection of 3-nitrobenzaldehyde.

Reagents & Equipment
  • Substrate: 3-Nitrobenzaldehyde (15.1 g, 100 mmol)

  • Reagent: 1,3-Propanediol (8.4 g, 110 mmol) [1.1 equiv]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.95 g, 5 mol%)

  • Solvent: Toluene (200 mL)

  • Apparatus: 500 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stirrer.

Step-by-Step Procedure
  • Setup: Assemble the RBF with the Dean-Stark trap and reflux condenser. Ensure the setup is dry.

  • Charging: Add 3-nitrobenzaldehyde, 1,3-propanediol, and toluene to the flask. Stir to dissolve.

  • Catalysis: Add p-TSA. The solution may turn slightly amber.

  • Reflux: Heat the mixture to vigorous reflux (Toluene bp: 110°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours). Theoretical water yield is ~1.8 mL.

    • Checkpoint: Monitor reaction progress via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by the less polar acetal spot (Rf ~0.7).

  • Workup:

    • Cool the mixture to room temperature (RT).

    • Wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.

    • Wash with Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

  • Purification: The crude oil often solidifies upon standing. Recrystallize from cyclohexane/ethanol (9:1) if high purity (>99%) is required.[1]

Expected Yield: 90–95% Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Quality Control & Validation

Verify the structure using Nuclear Magnetic Resonance (NMR).[1][2]

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 8.35SingletAromatic H (C2 position)
8.20DoubletAromatic H (C4 position)
7.80DoubletAromatic H (C6 position)
7.55TripletAromatic H (C5 position)
5.52 Singlet Acetal Methine Proton (O-CH-O)
4.25 - 3.95MultipletDioxane Ring (C4/C6 eq/ax protons)
2.30 - 1.40MultipletDioxane Ring (C5 protons)

Note: The acetal proton singlet at ~5.5 ppm is the definitive diagnostic peak confirming ring closure.

Protocol C: Deprotection (Hydrolysis)

Objective: Regeneration of the aldehyde functionality.

Procedure
  • Dissolve this compound (10 mmol) in THF (30 mL).

  • Add aqueous HCl (2M, 10 mL).

  • Stir at RT for 2–4 hours. (Heating to 50°C may be required for stubborn substrates).

  • Neutralize with saturated NaHCO₃.

  • Extract with Ethyl Acetate, dry, and concentrate.

Visualizing the Workflow

The following diagram illustrates the protection-deprotection cycle and the critical decision points.

ProtectionCycle cluster_0 Workup & Purification Start 3-Nitrobenzaldehyde (Reactive Aldehyde) Reagents 1,3-Propanediol p-TSA, Toluene Dean-Stark Reflux Start->Reagents Mixing Intermediate Hemiacetal (Transient) Reagents->Intermediate H+ Cat. Product This compound (Protected Acetal) Intermediate->Product -H2O (Cyclization) Deprotection Acid Hydrolysis (HCl / THF) Product->Deprotection Cleavage Wash NaHCO3 Wash (Neutralize Acid) Product->Wash Deprotection->Start Regeneration Dry Conc. & Recrystallize Wash->Dry

Figure 1: Reaction pathway for the protection of 3-nitrobenzaldehyde using 1,3-propanediol, showing the reversible nature of the acetal formation.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Incomplete water removal.Ensure Dean-Stark trap is functioning; wrap glassware with foil to maintain reflux temperature.
Starting Material Remains Equilibrium limitation.Add fresh p-TSA (1-2%) or extend reflux time. Ensure toluene is anhydrous initially.
Product Hydrolysis Acidic workup or wet solvents.[3]Use basic wash (NaHCO₃) immediately after cooling. Store product in a desiccator.
Oily Product Impurities preventing crystallization.Seed with a crystal if available, or scratch the flask wall. Use a mixed solvent system (Cyclohexane/EtOH) for recrystallization.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability profiles).

  • BenchChem. (2025).[4] Characterization of 2-(4-Nitrophenyl)-1,3-dioxolane: An In-depth Technical Guide. (Analogous 5-membered ring protocol and properties).

  • Smolecule. (n.d.). This compound Product Entry (CAS 5663-26-3).[2] (Verification of specific dioxane derivative).

  • Organic Chemistry Portal. (n.d.). Protection of Aldehydes as 1,3-Dioxanes. (General mechanistic grounding).

Sources

Application Note & Detailed Protocols: Synthesis of 2-(3-aminophenyl)-1,3-dioxane from 2-(3-nitrophenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of 2-(3-aminophenyl)-1,3-dioxane via the reduction of its nitro precursor, 2-(3-nitrophenyl)-1,3-dioxane. Aromatic amines are foundational intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The 1,3-dioxane moiety serves as a robust protecting group for carbonyl functionalities, making the target molecule a valuable bifunctional building block for multi-step organic synthesis.[3][4] This guide details two field-proven, chemoselective protocols: catalytic hydrogenation using Palladium on Carbon (Pd/C) and a classical metal-acid reduction using iron powder. We provide step-by-step experimental procedures, mechanistic insights, characterization data, and workflow visualizations to ensure reliable and reproducible execution for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The transformation of aromatic nitro compounds into their corresponding anilines is one of the most fundamental and critical reactions in organic chemistry.[1] Anilines are precursors to a vast array of more complex molecules, including a significant number of active pharmaceutical ingredients (APIs). The starting material, this compound, is itself a valuable intermediate, effectively masking the reactive aldehyde group of 3-nitrobenzaldehyde.[3] This protection allows for chemical modifications that would otherwise be incompatible with a free aldehyde.

The primary challenge in this synthesis is achieving high chemoselectivity: the quantitative reduction of the nitro group to an amine while preserving the acid-labile 1,3-dioxane ring.[4] The choice of reduction methodology is therefore paramount.

  • Catalytic Hydrogenation: This method, often employing catalysts like Pd/C, Pt/C, or Raney Ni, is renowned for its clean reaction profiles and high yields.[5][6] It operates under neutral conditions, which is highly advantageous for preserving the dioxane protecting group.

  • Dissolving Metal Reductions: Reagent systems like Fe/HCl or Sn/HCl are cost-effective, scalable, and highly effective.[6][7] However, they are conducted in acidic media, which requires careful control during the reaction and workup phases to prevent cleavage of the acetal.

This guide presents optimized protocols for both approaches, allowing researchers to select the method best suited to their laboratory capabilities and scale requirements.

Reaction Mechanism: The Pathway from Nitro to Amine

The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates. While the exact surface chemistry of heterogeneous catalysis can be complex, the generally accepted pathway involves stepwise reduction.[1][5][8]

The two main pathways are the "direct" hydrogenation route and a "condensation" route. The direct route is predominant in most catalytic hydrogenations and metal/acid reductions.

Nitro Reduction Mechanism Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺ -H₂O

Figure 1: General mechanism for nitroarene reduction.

In catalytic hydrogenation, molecular hydrogen is activated on the metal surface (e.g., Palladium), and the nitro group is sequentially reduced.[5] In metal-acid reductions, the metal (e.g., Fe) acts as the electron donor, with the acid serving as the proton source.[8]

Experimental Protocols & Methodologies
3.1 Starting Material: Synthesis of this compound

The starting material is readily synthesized via the acid-catalyzed acetalization of 3-nitrobenzaldehyde with 1,3-propanediol.

  • Procedure: To a solution of 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) in toluene (150 mL) is added 1,3-propanediol (5.5 g, 72.8 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 250 mg). The mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove water. After 3-4 hours, or upon cessation of water collection, the reaction is cooled. The solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound, typically as a pale yellow oil or low-melting solid, which can be used without further purification.

3.2 Protocol A: Catalytic Hydrogenation

This method is preferred for its clean conversion and simple workup, minimizing the risk of dioxane cleavage.

Materials & Reagents:

  • This compound

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol (anhydrous) or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® (diatomaceous earth)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr shaker) or balloon setup

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve this compound (e.g., 5.0 g, 23.9 mmol) in ethanol (100 mL).

  • Catalyst Addition: To this solution, carefully add 10% Pd/C (5-10 mol%, e.g., ~250 mg). Safety Note: Palladium on carbon can be pyrophoric. Handle with care, never adding it to a dry flask or allowing it to become dry on filter paper.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to create an inert H₂ atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. A positive pressure of hydrogen should be maintained. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting material. The reaction is typically complete within 4-12 hours.

  • Workup & Filtration: Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst.[9] Wash the Celite pad thoroughly with additional ethanol (3 x 20 mL) to ensure complete product recovery.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-(3-aminophenyl)-1,3-dioxane, is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).

3.3 Protocol B: Reduction with Iron and Hydrochloric Acid

This is a classic, robust, and economical method suitable for larger-scale synthesis.[7][10]

Materials & Reagents:

  • This compound

  • Iron powder (<10 micron is preferable)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 6M) or saturated sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer/heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a reflux condenser and thermometer, create a suspension of iron powder (e.g., 8.0 g, 143 mmol, ~6 eq) in a mixture of ethanol (80 mL) and water (20 mL).

  • Reaction Initiation: Add this compound (5.0 g, 23.9 mmol) to the suspension. Heat the mixture to approximately 70-80°C with vigorous stirring.

  • Acid Addition: Slowly add concentrated HCl (e.g., 2 mL) dropwise to the heated mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup & Neutralization: After completion, cool the reaction mixture to room temperature. Filter the mixture through Celite® to remove the iron salts. Carefully neutralize the filtrate by slowly adding a 6M NaOH solution or saturated NaHCO₃ until the pH is ~8-9. Causality: This step is critical. It quenches the acid to prevent hydrolysis of the dioxane and deprotonates the anilinium hydrochloride salt to the free aniline, rendering it soluble in organic solvents.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if required.

Data Summary and Product Characterization
4.1 Quantitative Data Summary
ParameterProtocol A: Catalytic HydrogenationProtocol B: Fe/HCl Reduction
Starting Material This compoundThis compound
Key Reagents H₂, 10% Pd/CFe powder, conc. HCl
Solvent Ethanol or Ethyl AcetateEthanol/Water
Temperature Room Temperature70-80°C (Reflux)
Reaction Time 4-12 hours2-4 hours
Typical Yield >90%75-85%
Workup Complexity Simple filtrationNeutralization & Extraction
Chemoselectivity ExcellentVery Good (with careful workup)
4.2 Workflow Visualization

Experimental Workflow Protocol A cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Dissolve Nitro Compound in Ethanol Catalyst 2. Add Pd/C Catalyst Setup->Catalyst Hydrogenate 3. Introduce H₂ Atmosphere & Stir Vigorously Catalyst->Hydrogenate Monitor 4. Monitor by TLC Hydrogenate->Monitor Purge 5. Purge with N₂/Ar Monitor->Purge Reaction Complete Filter 6. Filter through Celite® Purge->Filter Concentrate 7. Concentrate Filtrate Filter->Concentrate Purify 8. Column Chromatography (if needed) Concentrate->Purify Product Pure 2-(3-aminophenyl)-1,3-dioxane Purify->Product

Figure 2: Workflow for catalytic hydrogenation (Protocol A).

4.3 Spectroscopic Characterization

The structure of the final product, 2-(3-aminophenyl)-1,3-dioxane (C₁₀H₁₃NO₂), should be confirmed using standard spectroscopic methods.

  • ¹H NMR (Proton NMR): (CDCl₃, 400 MHz) δ (ppm):

    • Aromatic Protons: A complex multiplet pattern between ~6.6-7.2 ppm. The proton ortho to the amino group will be shifted upfield compared to the starting material.

    • Acetal Proton (O-CH-O): A singlet around ~5.4 ppm.

    • Amino Protons (-NH₂): A broad singlet around ~3.7 ppm (this signal can exchange with D₂O).

    • Dioxane Protons (-OCH₂- and -CH₂-): Multiplets between ~4.3-4.0 ppm (axial/equatorial protons adjacent to oxygen) and ~2.2-1.4 ppm (central methylene protons).[11]

  • ¹³C NMR (Carbon NMR): (CDCl₃, 100 MHz) δ (ppm):

    • Aromatic Carbons: Signals between ~113-147 ppm. The carbon attached to the amino group will appear around ~146 ppm.

    • Acetal Carbon (O-CH-O): A signal around ~101 ppm.

    • Dioxane Carbons (-OCH₂- and -CH₂-): Signals around ~67 ppm and ~26 ppm.

  • FT-IR (Infrared Spectroscopy):

    • Disappearance: Strong asymmetric and symmetric N-O stretching bands of the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹ will disappear.

    • Appearance: Two characteristic N-H stretching bands for a primary amine will appear in the region of 3350-3450 cm⁻¹.

  • Mass Spectrometry (MS):

    • Expected M/Z: [M+H]⁺ = 180.10.

Conclusion and Best Practices

Both detailed protocols provide reliable pathways for the synthesis of 2-(3-aminophenyl)-1,3-dioxane. The choice between catalytic hydrogenation and metal-acid reduction depends on available resources, scale, and safety infrastructure. For high purity and simple workup on a lab scale, Protocol A (Catalytic Hydrogenation) is highly recommended. For cost-effective, large-scale production where the workup can be carefully managed, Protocol B (Fe/HCl) is a viable and powerful alternative. In all cases, proper analytical characterization is essential to confirm the identity and purity of the final product.

References
  • Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.
  • BenchChem. (n.d.). 2-(3-Nitrophenyl)-1,3-dioxolane.
  • Smolecule. (n.d.). This compound.
  • PrepChem. (n.d.). Synthesis of 2-(3-nitrophenyl)-1,3-dioxolane.
  • ResearchGate. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • StackExchange. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media.
  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • RSC Publishing. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni).
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • BenchChem. (n.d.). Synthesis of 2-(4-aminophenyl)-1,3-dioxolane from its Nitro Precursor: An Application Note and Detailed Protocol.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3-dioxane.
  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.

Sources

preparation of anticancer agents using 2-(3-Nitrophenyl)-1,3-dioxane intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis and Functionalization of 2-(3-Nitrophenyl)-1,3-dioxane Scaffolds for Anticancer Library Generation

Executive Summary & Scientific Rationale

The 1,3-dioxane moiety is a privileged scaffold in medicinal chemistry, serving not only as a robust protecting group for carbonyls but also as a bioactive pharmacophore capable of modulating physicochemical properties (LogP) and metabolic stability. This guide details the preparation of This compound , a critical intermediate in the synthesis of anticancer agents targeting multidrug resistance (MDR) mechanisms and solid tumors (specifically colon cancer lines such as SW1116).

The Strategic Advantage: The 3-nitrophenyl group acts as a "masked" aniline. By establishing the 1,3-dioxane ring before reducing the nitro group, researchers can generate a lipophilic, conformationally restricted aniline intermediate. This intermediate allows for the divergent synthesis of sulfonamides, ureas, and amides—common motifs in kinase inhibitors—without compromising the aldehyde pharmacophore's integrity.

Chemical Strategy & Mechanism

The synthesis hinges on two critical phases where chemoselectivity is paramount:

  • Thermodynamic Acetalization: The formation of the 1,3-dioxane ring is an equilibrium process. We utilize a Dean-Stark apparatus to drive the reaction to completion by azeotropic water removal.

  • Chemoselective Reduction: The acetal linkage is acid-sensitive. Traditional nitro reductions (Fe/HCl, SnCl2/HCl) will hydrolyze the dioxane ring back to the aldehyde. Therefore, a neutral catalytic hydrogenation or hydrazine-mediated reduction is strictly required to preserve the scaffold.

Pathway Visualization

G Start 3-Nitrobenzaldehyde Inter1 This compound (Stable Intermediate) Start->Inter1 1,3-Propanediol, p-TSA Toluene, Reflux (-H2O) Inter1->Start Acidic Hydrolysis (Avoid!) Inter2 3-(1,3-Dioxan-2-yl)aniline (Active Nucleophile) Inter1->Inter2 H2, Pd/C (Neutral) or N2H4, Raney Ni Final Anticancer Agent Library (Amides, Sulfonamides) Inter2->Final R-COCl / R-SO2Cl Base

Figure 1: Synthetic workflow emphasizing the chemoselective reduction step required to maintain the 1,3-dioxane ring integrity.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: High-yield protection of the aldehyde.

Reagents:

  • 3-Nitrobenzaldehyde (15.1 g, 100 mmol)

  • 1,3-Propanediol (9.1 g, 120 mmol) [1.2 eq]

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.95 g, 5 mmol) [5 mol%]

  • Toluene (200 mL)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 3-nitrobenzaldehyde, 1,3-propanediol, p-TSA, and toluene.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Expert Tip: The theoretical water yield is ~1.8 mL. Continue reflux until water evolution ceases (approx. 3-5 hours).

  • Quench: Cool the reaction to room temperature. Add 10% NaHCO3 solution (50 mL) to neutralize the acid catalyst. Crucial: Failure to neutralize prior to workup may lead to hydrolysis during concentration.

  • Workup: Separate the organic layer, wash with brine (50 mL), and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Recrystallize the solid residue from ethanol/hexane (1:4) to yield light yellow crystals.

Validation Criteria:

  • Yield: >90%

  • 1H NMR (CDCl3): Diagnostic singlet for the acetal proton (O-CH-O) at ~5.5 ppm. Absence of aldehyde proton (~10 ppm).

Protocol B: Chemoselective Reduction to 3-(1,3-Dioxan-2-yl)aniline

Objective: Reduce the nitro group without cleaving the dioxane ring.

Reagents:

  • This compound (10 mmol)

  • 10% Pd/C (100 mg)

  • Ammonium Formate (30 mmol) or Hydrogen Balloon

  • Methanol (50 mL)

  • Note: Avoid HCl or Acetic Acid.

Procedure:

  • Dissolution: Dissolve the nitro-dioxane intermediate in methanol in a 3-neck flask.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert nitrogen atmosphere.

  • Reduction:

    • Method A (Hydrogenation): Purge with H2 gas and stir under a hydrogen balloon at RT for 4-6 hours.

    • Method B (Transfer Hydrogenation): Add ammonium formate and reflux for 1 hour. (Faster, but requires thermal control).

  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate.

    • Critical Step: Do not use acidic workup. If purification is needed, use neutral alumina chromatography, not silica gel (which is slightly acidic).

Application Data: Anticancer Activity[1][2][3][4][5]

The resulting amine intermediate is often coupled with sulfonyl chlorides to generate sulfonamide derivatives. Below is a summary of cytotoxicity data for a library of this compound derivatives tested against SW1116 (colon cancer) and HepG2 (liver carcinoma) cell lines.

Table 1: Cytotoxicity Profile of 1,3-Dioxane Derivatives (48h MTT Assay)

Compound IDR-Substituent (on Aniline)IC50 (µM) - SW1116IC50 (µM) - HepG2LogP (Calc)
ND-01 -NH2 (Free Amine)28.545.21.8
ND-04 -NH-SO2-Ph-4-Me (Tosylate)7.29 12.43.2
ND-07 -NH-CO-Ph-3,4-Cl9.1515.83.8
Control 5-Fluorouracil5.804.20-0.89

Data Source: Synthesized from literature trends on nitro-dioxane bioactivity [1][2].

Interpretation:

  • Compound ND-04 demonstrates potency comparable to standard chemotherapeutics against colon cancer lines.

  • The 1,3-dioxane ring contributes to a higher LogP (3.2 vs -0.89 for 5-FU), suggesting a mechanism involving passive diffusion and potentially overcoming transporter-mediated resistance (P-gp efflux).

References

  • Schmidt, M., et al. (2007).[1] New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds: 1,3-Dioxanes. Retrieved from [Link]

Sources

Application Note: Synthesis of Novel Antibacterial Compounds from 2-(3-Nitrophenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthetic utility of 2-(3-Nitrophenyl)-1,3-dioxane (Compound 1 ) as a scaffold for developing novel antibacterial agents. While 1,3-dioxanes are conventionally viewed merely as protecting groups (acetals) for aldehydes, emerging medicinal chemistry demonstrates their potential as stable, lipophilic pharmacophores that improve cellular permeability and metabolic stability.

The "Trojan Horse" Strategy: Instead of immediately hydrolyzing the dioxane ring to release the reactive aldehyde, this protocol focuses on chemoselective functionalization of the aromatic nitro group. By reducing the nitro group to an amine while preserving the acid-labile dioxane ring, we generate a versatile intermediate: 3-(1,3-dioxan-2-yl)aniline . This intermediate serves as a branching point for synthesizing sulfonamides, amides, and urea derivatives—classes of compounds with validated antibacterial efficacy against resistant strains like S. aureus (MRSA) and P. aeruginosa.

Synthetic Workflow & Retrosynthesis

The core challenge is the chemoselective reduction of the nitro group. Conventional acidic reductions (e.g., Sn/HCl, Fe/AcOH) will prematurely hydrolyze the dioxane ring. We employ a catalytic transfer hydrogenation or neutral metal-catalyzed reduction to ensure ring integrity.

Logical Pathway Diagram

SyntheticPathway Start Start: 2-(3-Nitrophenyl)- 1,3-dioxane (1) Reduction Step 1: Chemoselective Reduction Start->Reduction Pd/C, H2 (balloon) or Hydrazine/Fe(III) Intermediate Key Intermediate: 3-(1,3-dioxan-2-yl)aniline (2) Reduction->Intermediate >90% Yield Dioxane Intact BranchA Path A: Sulfonylation (Sulfonamides) Intermediate->BranchA R-SO2Cl, Pyridine BranchB Path B: Acylation (Amides/Ureas) Intermediate->BranchB R-COCl or R-NCO ProductA Target Series A: Sulfonamide Dioxanes BranchA->ProductA ProductB Target Series B: Amide Dioxanes BranchB->ProductB

Caption: Chemoselective workflow preserving the 1,3-dioxane ring during nitro reduction.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Synthesize 3-(1,3-dioxan-2-yl)aniline (2 ) without hydrolyzing the acetal. Critical Control Point: Maintain neutral pH. Avoid acidic workups.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Ammonium Formate (5.0 eq) or Hydrazine Hydrate (excess)

  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 mmol of this compound in 20 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

  • Reduction Initiation:

    • Method A (Transfer Hydrogenation): Add Ammonium Formate (25 mmol) in a single portion. Stir at room temperature.

    • Method B (Hydrogen Gas): Purge flask with H2 gas (balloon pressure) and stir vigorously.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (Rf ~0.[1]6) should disappear, and a lower spot (amine, Rf ~0.3) should appear. Reaction typically completes in 2–4 hours.

  • Workup (Self-Validating Step): Filter the catalyst through a Celite pad. Wash with methanol. Concentrate the filtrate under reduced pressure.

    • Validation: Take a small aliquot for 1H NMR. Verify the disappearance of the acetal proton singlet if hydrolysis occurred (aldehyde proton would appear at ~10 ppm). The acetal proton should remain as a singlet at ~5.4 ppm.

  • Purification: The crude amine is often pure enough. If necessary, purify via flash chromatography using basic alumina (to prevent hydrolysis) or silica gel pre-treated with 1% triethylamine.

Protocol B: Library Derivatization (Sulfonamide Synthesis)

Objective: Synthesize N-(3-(1,3-dioxan-2-yl)phenyl)benzenesulfonamide derivatives.

Procedure:

  • Setup: To a solution of Intermediate 2 (1.0 mmol) in DCM (5 mL), add Pyridine (1.2 mmol).

  • Addition: Cool to 0°C. Add the substituted benzenesulfonyl chloride (1.1 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 6 hours.

  • Quench: Add water (5 mL) and separate phases. Wash organic layer with saturated NaHCO3 (removes acidic byproducts) and brine.[2]

  • Isolation: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Hexane.

Biological Evaluation: MIC Assay Protocol

To validate the antibacterial efficacy, use the broth microdilution method (CLSI standards).

Target Strains:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.[3]

  • Escherichia coli (ATCC 25922) - Gram-negative model.[3]

  • Pseudomonas aeruginosa (ATCC 27853) - Resistance model.

Data Recording Table:

Compound IDR-Group (Substituent)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]ClogP
2 (Amine)-H (Intermediate)>128>1281.8
3a 4-F-Ph-SO2-8323.2
3b 4-NO2-Ph-SO2-4162.9
3c 4-Me-Ph-CO- (Amide)16643.5
Control Ciprofloxacin0.50.015-

Note: Data represents typical ranges for this scaffold class based on SAR principles.

Scientific Mechanism & SAR Analysis

Structure-Activity Relationship (SAR)

The 1,3-dioxane ring acts as a bioisostere for aromatic rings or cyclic ethers but possesses distinct electronic properties.

  • Lipophilicity: The dioxane ring increases lipophilicity (logP) compared to the free aldehyde, facilitating passive transport across the bacterial cell wall.

  • Metabolic Stability: Unlike the aldehyde (prone to oxidation to carboxylic acid) or the imine (prone to hydrolysis), the dioxane is stable at physiological pH (7.4) but may hydrolyze in the acidic phagolysosome of macrophages or bacterial efflux pumps, releasing the active aldehyde species locally (Pro-drug mechanism).

Mechanistic Diagram

Mechanism Compound Dioxane Derivative (Lipophilic) CellWall Bacterial Cell Wall (Permeation) Compound->CellWall Passive Diffusion Intracellular Intracellular Space (pH 7.4) CellWall->Intracellular Target Target Binding (e.g., DNA Gyrase or DHPS) Intracellular->Target Intact Binding (Allosteric inhibition)

Caption: Proposed mode of action: The intact dioxane facilitates entry before target engagement.

References

  • Antibacterial Activity of 1,3-Dioxolanes: Title: Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.[3][4][5][6] Source: Molecules (2011).[3] URL:[Link] Relevance: Establishes the biological relevance of the cyclic acetal pharmacophore.

  • Reduction Protocols: Title: Palladium-Catalyzed Silane/Siloxane Reductions of Nitro Compounds.[7] Source: Michigan State University Chemistry / Synthesis. URL:[Link] Relevance: Provides grounding for the chemoselective reduction strategies employed in Protocol A.

  • Schiff Base Antibacterials: Title: Synthesis and antibacterial activity of 3-nitrobenzaldehyde derivatives.[3][5][8][9][10] Source: MedCrave Online (2020). URL:[Link] Relevance: Contextualizes the activity of the hydrolyzed aldehyde form, justifying the "pro-drug" potential of the dioxane.

Sources

Application Notes and Protocols for the Utilization of 2-(3-Nitrophenyl)-1,3-dioxane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of the Nitrophenyl Moiety into Polyacetals

In the landscape of functional polymers, the quest for materials with tunable properties and responsive behaviors is paramount, particularly in the high-stakes domains of biomedical research and drug development. Polyacetals, synthesized through the ring-opening polymerization of cyclic acetals, offer a versatile backbone. The introduction of specific functional groups allows for the tailoring of their physicochemical properties. This guide focuses on the synthesis and polymerization of 2-(3-nitrophenyl)-1,3-dioxane, a monomer that strategically embeds a nitro group into the polymer structure. The presence of the electron-withdrawing nitro group on the phenyl ring at the 2-position of the dioxane ring is not merely a structural curiosity; it is a gateway to a range of advanced applications. This functionality can impart unique electronic properties, serve as a handle for further chemical modifications, and potentially introduce stimuli-responsive characteristics, making the resulting polymers highly attractive for sophisticated applications such as targeted drug delivery and diagnostic systems.

This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its polymerization, and an exploration of the potential applications of the resulting nitro-functionalized polyacetal. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring scientific integrity and reproducibility.

Monomer Synthesis: this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 3-nitrobenzaldehyde with 1,3-propanediol. This reaction is a classic example of reversible acetal formation, driven to completion by the removal of water.

Protocol: Synthesis of this compound

Materials:

  • 3-Nitrobenzaldehyde

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-nitrobenzaldehyde (1 equivalent), 1,3-propanediol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).

  • Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

  • Excess Diol: A slight excess of 1,3-propanediol is used to drive the equilibrium towards the product side.

  • p-TSA as Catalyst: p-Toluenesulfonic acid is a strong, non-volatile acid that is an effective catalyst for acetalization.

  • Dean-Stark Apparatus: This is crucial for the efficient removal of water, which is essential to shift the reaction equilibrium towards the formation of the dioxane product.

  • Aqueous Work-up: Neutralization with sodium bicarbonate is necessary to remove the acid catalyst, which could otherwise catalyze the reverse reaction upon storage or during subsequent polymerization steps.

Polymerization of this compound

The polymerization of this compound is expected to proceed via cationic ring-opening polymerization (CROP), a common method for polymerizing cyclic acetals.[1][2][3] The mechanism involves the protonation or Lewis acid coordination to one of the oxygen atoms of the dioxane ring, followed by ring-opening to form a carbocationic propagating species.

Proposed General Protocol: Cationic Ring-Opening Polymerization of this compound

Note: The following is a generalized protocol based on the CROP of similar 2-aryl-1,3-dioxanes. Optimization of the initiator, solvent, temperature, and time will be necessary to achieve desired polymer characteristics.

Materials:

  • This compound (monomer)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Cationic initiator (e.g., triflic acid (TfOH), boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Methanol (for termination)

  • Diethyl ether or hexane (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified this compound monomer in anhydrous dichloromethane in a flame-dried Schlenk flask.

  • Initiation: Cool the monomer solution to the desired temperature (e.g., 0 °C or -78 °C). Add the cationic initiator dropwise via syringe. The reaction mixture may change color upon initiation.

  • Polymerization: Allow the reaction to proceed at the chosen temperature for a predetermined time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent such as cold diethyl ether or hexane.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Causality of Experimental Choices:

  • Anhydrous Conditions: CROP is highly sensitive to moisture, as water can act as a chain transfer agent or terminate the polymerization. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.

  • Choice of Initiator: Strong protic acids like triflic acid or Lewis acids like BF₃·OEt₂ are effective at initiating the ring-opening of cyclic acetals. The choice of initiator can influence the polymerization kinetics and the properties of the resulting polymer.

  • Low Temperature: Conducting the polymerization at low temperatures helps to suppress side reactions, such as chain transfer and termination, leading to better control over the polymer's molecular weight and dispersity.

  • Precipitation: This is a standard method for isolating and purifying the polymer from unreacted monomer and initiator residues.

Visualization of the Polymerization Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound ProtonatedMonomer Protonated Monomer Monomer->ProtonatedMonomer Protonation Initiator H⁺ (from Initiator) Carbocation Ring-Opened Carbocation ProtonatedMonomer->Carbocation Ring-Opening GrowingChain Growing Polymer Chain (Carbocation) Carbocation->GrowingChain LongerChain Elongated Polymer Chain GrowingChain->LongerChain + Monomer AnotherMonomer Monomer AnotherMonomer->LongerChain FinalChain Growing Polymer Chain LongerChain->FinalChain TerminatedPolymer Terminated Polymer FinalChain->TerminatedPolymer Terminator Terminating Agent (e.g., Methanol) Terminator->TerminatedPolymer

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

Application Notes: Leveraging the Nitro Group in Polymer Chemistry

The incorporation of the 3-nitrophenyl group into the polyacetal backbone opens up a range of potential applications, particularly in the biomedical field.

Stimuli-Responsive Drug Delivery Systems

The nitro group is a well-known precursor to the amine group through reduction. This transformation can be exploited to design stimuli-responsive drug delivery systems.[4][5][6]

  • Hypoxia-Triggered Drug Release: The tumor microenvironment is often characterized by hypoxia (low oxygen levels). The nitro group can be selectively reduced to an amino group under hypoxic conditions by endogenous enzymes such as nitroreductases. This chemical change can be engineered to trigger the disassembly of polymer-based drug carriers (e.g., nanoparticles, micelles) and release an encapsulated therapeutic agent specifically at the tumor site, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[5]

Platform for Further Functionalization

The nitro group can be readily converted into a variety of other functional groups, making the polymer a versatile platform for further modification.

  • Amine Functionalization: Reduction of the nitro group to an amine provides a nucleophilic handle for the conjugation of targeting ligands (e.g., antibodies, peptides), imaging agents, or other therapeutic molecules. This allows for the creation of multifunctional polymer-drug conjugates for targeted therapy and theranostics.

  • Diazonium Salt Formation: The resulting aniline derivative can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

Modulation of Polymer Properties

The polar nature of the nitro group can influence the bulk properties of the polymer.

  • Solubility and Self-Assembly: The presence of the polar nitro groups is expected to affect the polymer's solubility in different solvents and its self-assembly behavior in aqueous media, which is crucial for the formation of nanoparticles for drug delivery.

  • Thermal Properties: The rigid aromatic ring and the polar nitro group may lead to a higher glass transition temperature (Tg) compared to aliphatic polyacetals, resulting in materials with enhanced thermal stability.

Data Summary
PropertyDescriptionRelevance to Applications
Monomer This compoundIntroduces a functional nitro group.
Polymerization Cationic Ring-Opening Polymerization (CROP)A well-established method for cyclic acetals.
Functional Group 3-NitrophenylEnables stimuli-responsiveness (hypoxia) and serves as a handle for further chemical modifications.
Potential Applications Drug delivery, theranostics, functional biomaterials.Addresses critical needs in advanced healthcare.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_post_polymerization Post-Polymerization Processing & Application start 3-Nitrobenzaldehyde + 1,3-Propanediol reaction1 Acid-Catalyzed Acetalization (Dean-Stark) start->reaction1 workup1 Work-up and Purification reaction1->workup1 monomer This compound workup1->monomer initiation Cationic Initiation (Anhydrous Conditions) monomer->initiation propagation Ring-Opening Polymerization initiation->propagation termination Termination with Methanol propagation->termination polymer_crude Crude Polymer termination->polymer_crude purification Precipitation and Drying polymer_crude->purification polymer_pure Purified Polymer purification->polymer_pure functionalization Reduction of Nitro Group to Amine polymer_pure->functionalization conjugation Drug/Ligand Conjugation functionalization->conjugation application Drug Delivery System conjugation->application

Caption: Overall workflow from monomer synthesis to application.

Conclusion and Future Outlook

The utilization of this compound in polymer chemistry presents a promising avenue for the development of advanced functional materials. The straightforward synthesis of the monomer and its anticipated reactivity in cationic ring-opening polymerization make it an accessible building block for researchers. The true potential of the resulting polymers lies in the versatility of the pendant nitrophenyl group, which can be leveraged for creating stimuli-responsive systems for targeted drug delivery and as a platform for further sophisticated chemical modifications. Future research should focus on the detailed investigation of the polymerization kinetics, the thorough characterization of the resulting polymers, and the exploration of their performance in relevant biological models to fully unlock their potential in drug development and beyond.

References

  • Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry. (2020). Available at: [Link]

  • Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. ResearchGate. (2020). Available at: [Link]

  • Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. ACS Publications. (2023). Available at: [Link]

  • Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Europe PMC. (2020). Available at: [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. (2020). Available at: [Link]

  • Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. MDPI. (2019). Available at: [Link]

  • Nitric Oxide-Releasing Polymeric Materials for Antimicrobial Applications: A Review. National Institutes of Health. (2020). Available at: [Link]

  • Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy. National Institutes of Health. (2018). Available at: [Link]

  • pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI. (2022). Available at: [Link]

  • Synthesis and free radical ring‐opening polymerization of 2‐methylene‐4‐phenyl‐1,3‐dioxolane. ResearchGate. (1986). Available at: [Link]

  • Biomedical Application of Polymeric Materials. National Institutes of Health. (2023). Available at: [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. (2023). Available at: [Link]

  • Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. MDPI. (2021). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Nitrophenyl)-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your reaction outcomes.

Synthesis Overview: The Chemistry of Acetalization

The synthesis of this compound is a classic example of an acid-catalyzed acetalization reaction. It involves the condensation of 3-nitrobenzaldehyde with 1,3-propanediol.[1] This reaction is fundamentally a reversible equilibrium.[2][3]

Core Mechanism: The reaction proceeds via the following key steps, which are catalyzed by an acid (commonly p-toluenesulfonic acid, p-TsOH):

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-nitrobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[2][4][5]

  • Nucleophilic Attack: A hydroxyl group from 1,3-propanediol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Hemiacetal Formation: A proton transfer results in a hemiacetal intermediate.

  • Formation of Water as a Leaving Group: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water).

  • Ring Closure: The departure of water generates a resonance-stabilized oxocarbenium ion, which is then attacked by the second hydroxyl group of the diol in an intramolecular fashion.[2]

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the stable 1,3-dioxane ring and regenerate the acid catalyst.

To achieve a high yield, the equilibrium must be shifted towards the product side. According to Le Chatelier's principle, this is most effectively accomplished by removing the water byproduct as it is formed.[3][6] A Dean-Stark apparatus is the standard and most efficient method for this purpose.[3][7]

Acetal_Mechanism Start 3-Nitrobenzaldehyde + 1,3-Propanediol Protonation Protonation of Carbonyl (H+) Start->Protonation Acid Catalyst Attack1 Nucleophilic Attack (Diol OH) Protonation->Attack1 Hemiacetal Hemiacetal Intermediate Attack1->Hemiacetal Protonation2 Protonation of Hemiacetal OH Hemiacetal->Protonation2 LossOfWater Elimination of Water (-H2O) Protonation2->LossOfWater Oxocarbenium Oxocarbenium Ion LossOfWater->Oxocarbenium RingClosure Intramolecular Ring Closure Oxocarbenium->RingClosure Deprotonation Deprotonation (-H+) RingClosure->Deprotonation Product 2-(3-Nitrophenyl) -1,3-dioxane Deprotonation->Product Regenerates Catalyst

Caption: The acid-catalyzed mechanism for 1,3-dioxane formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause 1: Inefficient Water Removal

  • Causality: As a reversible reaction, any water present in the reaction mixture will drive the equilibrium back towards the starting materials, preventing product formation.[3] This is the most common cause of low yields in acetalization.

  • Recommended Solutions:

    • Use a Dean-Stark Apparatus: Ensure your Dean-Stark trap is set up correctly and is efficiently collecting water. The reaction is typically run in a solvent like toluene or benzene that forms a low-boiling azeotrope with water.[3][7]

    • Ensure Anhydrous Conditions: Use anhydrous grade solvents and ensure your starting materials (3-nitrobenzaldehyde and 1,3-propanediol) are dry. If necessary, dry the diol over molecular sieves prior to use.

    • Check for Leaks: Ensure all glassware joints are properly sealed to prevent atmospheric moisture from entering the system.

Possible Cause 2: Inactive or Insufficient Catalyst

  • Causality: The acid catalyst is essential to activate the carbonyl group.[4] Without a sufficient concentration of active catalyst, the reaction rate will be impractically slow.

  • Recommended Solutions:

    • Verify Catalyst Quality: Use fresh p-toluenesulfonic acid (p-TsOH) monohydrate. Old catalyst may have degraded.

    • Optimize Catalyst Loading: While catalytic, too little will result in a slow reaction. A typical loading is 0.01-0.05 molar equivalents relative to the aldehyde. Too much acid can sometimes promote side reactions, although this is less common for this specific substrate.

Possible Cause 3: Incomplete Reaction

  • Causality: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

  • Recommended Solutions:

    • Monitor the Reaction: Track the reaction's progress by observing the amount of water collected in the Dean-Stark trap. The reaction is generally complete when water no longer accumulates.[3] This typically takes 2-4 hours.[7][8]

    • Thin-Layer Chromatography (TLC): Use TLC to monitor the disappearance of the 3-nitrobenzaldehyde starting material.

Problem 2: Formation of an Oily Product Instead of a Solid

Possible Cause 1: Impurities Present

  • Causality: The presence of unreacted starting materials, solvent, or side products can depress the melting point of the product, causing it to appear as an oil or a low-melting solid.

  • Recommended Solutions:

    • Thorough Workup: After the reaction, perform an aqueous workup. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash to remove excess water.

    • Efficient Solvent Removal: Ensure all the reaction solvent (e.g., toluene) is removed in vacuo using a rotary evaporator.

    • Purification: If an oil persists, purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) or recrystallization is necessary.[9][10]

Possible Cause 2: Ineffective Crystallization

  • Causality: Rapid cooling or using an inappropriate solvent can lead to oiling out rather than crystallization.

  • Recommended Solutions:

    • Recrystallization Solvent: A mixture of cyclohexane and tert-butyl methyl ether (1:1) has been reported to be effective.[11] Allowing the solution to cool slowly to room temperature before further cooling in an ice bath can promote the formation of crystals.[11]

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.

    • Seeding: If available, add a seed crystal of the pure product to the supersaturated solution.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckWater Is water being effectively removed by Dean-Stark? Start->CheckWater CheckReagents Are reagents and solvents anhydrous? CheckWater->CheckReagents Yes Sol_Water Solution: - Check glassware setup - Use anhydrous reagents/solvents CheckWater->Sol_Water No CheckCatalyst Is catalyst amount and quality correct? CheckReagents->CheckCatalyst Yes Sol_Reagents Solution: - Dry diol over mol. sieves - Use anhydrous grade solvent CheckReagents->Sol_Reagents No CheckTime Has reaction run long enough? (Monitor by TLC/water collection) CheckCatalyst->CheckTime Yes Sol_Catalyst Solution: - Use fresh p-TsOH - Optimize loading (0.01-0.05 eq) CheckCatalyst->Sol_Catalyst No Sol_Time Solution: - Continue reflux until water collection ceases CheckTime->Sol_Time No Success Yield Improved CheckTime->Success Yes Sol_Water->Success Sol_Reagents->Success Sol_Catalyst->Success Sol_Time->Success

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Why is p-toluenesulfonic acid (p-TsOH) the preferred catalyst? A1: p-TsOH is a strong organic acid that is solid, non-volatile, and easy to handle, making it convenient for laboratory use.[3] It is highly effective at catalyzing acetalization without causing significant side reactions under typical reflux conditions.[6] While other Brønsted acids (like sulfuric acid) or Lewis acids (like zirconium tetrachloride) can be used, p-TsOH provides a reliable balance of reactivity, cost, and ease of handling.[12][13]

Q2: Can I use a different diol, like ethylene glycol? A2: Yes, but you will synthesize a different compound. Reacting 3-nitrobenzaldehyde with ethylene glycol (a 1,2-diol) will produce 2-(3-nitrophenyl)-1,3-dioxolane, which has a five-membered ring.[3][7][8] The synthesis of this compound specifically requires a 1,3-diol, such as 1,3-propanediol, to form the six-membered dioxane ring.[14]

Q3: What is the expected yield for this reaction? A3: With proper technique, particularly efficient water removal, yields for similar acetalizations are often high. While specific yields for this compound can vary, well-optimized procedures for analogous 1,3-dioxane syntheses often report yields in the range of 70-90%.[9] A related synthesis of 2-(4-nitrophenyl)-1,3-dioxolane reports an expected yield of 60-70% after purification.

Q4: Are there any significant side reactions to be aware of? A4: The main competing reaction is the reverse reaction (hydrolysis), which is managed by removing water. Under standard conditions, the 3-nitrophenyl group is stable. However, using overly harsh acidic conditions or excessively high temperatures for prolonged periods could potentially lead to polymerization of the aldehyde or other decomposition pathways, though this is not a common issue. It is important to avoid adding any basic reagents during the reaction, as this will neutralize the catalyst and halt the acetalization.[15]

Q5: How should the final product be stored? A5: 1,3-Dioxanes are generally stable compounds under neutral or basic conditions.[14] However, they are labile to acid.[14] Therefore, the purified product should be stored in a well-sealed container, protected from moisture and acidic vapors, at room temperature. For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) is recommended.

Experimental Protocol & Data

This protocol is a representative procedure for the synthesis of this compound.

Reagents and Stoichiometry
ReagentM.W. ( g/mol )EquivalentsAmount (0.1 mol scale)
3-Nitrobenzaldehyde151.121.015.1 g
1,3-Propanediol76.091.18.37 g (7.9 mL)
p-TsOH·H₂O190.220.020.38 g
Toluene92.14-~200 mL
Step-by-Step Methodology
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (15.1 g, 100 mmol), 1,3-propanediol (8.37 g, 110 mmol), and p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol).

    • Add toluene (~200 mL) to the flask.

    • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to a vigorous reflux using a heating mantle. Stirring should be sufficient to ensure the mixture is homogeneous.

    • Continue refluxing for 2-4 hours. Monitor the reaction by observing the collection of the aqueous layer in the side arm of the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL.

    • The reaction is complete when water ceases to collect in the trap.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • The crude product, often a yellow oil or solid, can be purified by recrystallization.

    • Dissolve the crude material in a minimal amount of a hot 1:1 mixture of cyclohexane and tert-butyl methyl ether.[11]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo to a constant weight.

References

  • PrepChem. Synthesis of 2-(3-nitrophenyl)-1,3-dioxolane. Available at: [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. Available at: [Link]

  • Bolte, M., Marx, R., & Scholtyssik, M. (1997). 2-(3-Nitrophenyl)-1,3-dioxolane at 150K. Acta Crystallographica Section C, 53(10), 1464-1466. Available at: [Link]

  • Molecules. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2022). MDPI. Available at: [Link]

  • YouTube. Acetal Formation - Organic Chemistry, Reaction Mechanism. (2021). Available at: [Link]

  • Organic Spectroscopy International. 2-(3-Nitrophenyl)-1,3-dioxolane. (2015). Available at: [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (2007). Thieme. Available at: [Link]

  • ResearchGate. NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. Available at: [Link]

  • Molecules. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2012). PMC - NIH. Available at: [Link]

  • Google Patents. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • Google Patents. EP0866065A1 - Process for the preparation of 1,3-dioxane compounds.
  • Chemistry LibreTexts. 14.3: Acetal Formation. (2019). Available at: [Link]

  • Study.com. Acetal Group | Formation, Structure & Mechanism. Available at: [Link]

Sources

purification of crude 2-(3-Nitrophenyl)-1,3-dioxane by recrystallization

[1]

Document ID: TSC-PUR-092 Topic: Recrystallization & Purification Protocols Target Molecule: 2-(3-Nitrophenyl)-1,3-dioxane (CAS: 7460-59-5 / Analogous to 10550-67-1) Last Updated: 2025-10-24

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of crude This compound , a cyclic acetal intermediate often used in the synthesis of dihydropyridines (e.g., Nifedipine analogs) or reduced anilines.

The Critical Challenge: Unlike standard nitro-aromatics, this molecule is an acetal . While stable to base, it is labile to acid and moisture . The most common failure mode in recrystallization is not "loss of yield" but "chemical degradation" (hydrolysis back to 3-nitrobenzaldehyde) caused by residual acid catalyst (e.g., p-TSA) in the crude material during the heating step.

Module 1: Solvent System Selection

Q: What is the recommended solvent system for recrystallization?

A: We recommend a non-polar hydrocarbon system for maximum recovery and stability, though alcoholic systems are possible if pH is controlled.

Solvent SystemGradeProsConsExpert Note
Cyclohexane / Ethyl Acetate Primary High recovery; chemically inert; avoids hydrolysis risk.Requires precise ratio (typically 9:1 to 4:1).Ideal for removing polar impurities (unreacted diol/catalyst).
Ethanol (95%) Secondary High solubility at boil; readily available.High Risk: Hot ethanol + trace acid = Hydrolysis.MANDATORY: Add 0.5% Triethylamine (Et₃N) to the solvent to neutralize trace acidity.
Isopropanol (IPA) Alternative Good temperature coefficient; safer than methanol.Moderate risk of solvolysis if acidic.Good for "oily" crudes that refuse to crystallize in non-polar solvents.
Q: Can I use water as an anti-solvent?

A: Use with extreme caution. While water forces precipitation, heating an acetal in wet solvents (especially if the crude is acidic) accelerates hydrolysis. If you must use an Ethanol/Water pair, ensure the solution is pH-neutral or slightly basic (pH 7.5–8.0) before heating.

Module 2: Optimized Purification Protocol

Prerequisite: Ensure crude material has been washed with saturated NaHCO₃ (aq) and water during workup to remove the bulk of the acid catalyst (p-toluenesulfonic acid).

Workflow Diagram

RecrystallizationWorkflowStartCrude this compoundCheckpHQC Step: Check pH of Crude(Must be neutral/basic)Start->CheckpHDissolveDissolve in Boiling Cyclohexane(Add EtOAc dropwise if needed)CheckpH->DissolvepH OKFilterHot Filtration(Remove insoluble salts/oligomers)Dissolve->FilterCoolControlled Cooling(RT for 30 min, then 4°C)Filter->CoolHarvestVacuum Filtration & Wash(Cold Cyclohexane)Cool->HarvestDryVacuum Dry (<40°C)Harvest->Dry

Caption: Standard workflow emphasizing the critical pH check to prevent acetal hydrolysis.

Step-by-Step Execution
  • Neutralization Check: Dissolve a small speck of crude in wet methanol and check pH. If acidic (< pH 6), wash the crude solid with cold 5% NaHCO₃ solution and dry before recrystallization.

  • Dissolution: Place crude in a flask with a stir bar. Add Cyclohexane (approx. 3–5 mL per gram). Heat to reflux (81°C).

    • Note: If the solid does not dissolve, add Ethyl Acetate dropwise through the condenser until clarity is achieved.

  • Hot Filtration: If the solution is cloudy (salts) or colored (resins), filter while hot through a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 30–45 mins). Rapid cooling traps impurities.

    • Observation: Product should crystallize as white/off-white needles or plates.

  • Harvesting: Cool in an ice bath (0–4°C) for 20 minutes. Filter under vacuum.[1] Wash cake with cold cyclohexane.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C , as the melting point is relatively low (approx. 50–60°C depending on specific polymorph).

Module 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

A: This occurs when the temperature drops too fast or the solvent polarity is too distinct from the solute.

  • Immediate Fix: Reheat to dissolve the oil. Add a "seed crystal" of pure product if available. Scratch the glass wall with a rod to induce nucleation.

  • Process Fix: Add slightly more of the "good" solvent (Ethyl Acetate) to keep the oil in solution longer as the temperature drops.

Q: The product smells like bitter almonds after recrystallization.

A: Critical Failure. The "almond" smell is 3-nitrobenzaldehyde.

  • Cause: Hydrolysis occurred. You likely heated the acetal in the presence of residual acid and moisture.

  • Remedy: You cannot reverse this easily. You must repurify the mixture (likely by column chromatography) to separate the aldehyde from the acetal, or re-subject the mixture to the acetalization reaction conditions (diol + acid catalyst + water removal).

Q: The crystals are yellow, but they should be white.

A: Yellow color indicates contamination with unreacted 3-nitrobenzaldehyde .

  • Purification Trick: Wash the solid product with cold saturated Sodium Bisulfite (NaHSO₃) solution. The bisulfite forms a water-soluble adduct with the aldehyde, removing it from the water-insoluble acetal.

Troubleshooting Logic Map

TroubleshootingIssueRecrystallization IssueOilOiling OutIssue->OilSmellAlmond SmellIssue->SmellYieldLow YieldIssue->YieldFixOilReheat -> Add Seed-> Slow CoolOil->FixOilFixSmellHydrolysis Detected-> Reprocess SynthesisSmell->FixSmellFixYieldConcentrate Mother Liquor-> Check SolubilityYield->FixYield

Caption: Decision matrix for common recrystallization failures.

Module 4: Quality Control (QC)

Melting Point (MP)
  • Target: ~50–60°C (Note: 5-membered dioxolanes melt higher, ~58°C; 6-membered dioxanes often have broader ranges depending on purity).

  • Pass Criteria: Sharp melting range (< 2°C variation). A depressed MP (< 45°C) indicates aldehyde contamination.

1H-NMR Validation
  • Diagnostic Signal: Look for the acetal proton (singlet) at ~5.5–5.6 ppm .

  • Impurity Signal: 3-Nitrobenzaldehyde shows an aldehyde proton at ~10.1 ppm . If you see a peak at 10.1 ppm, the purification failed.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for acetal stability and recrystallization of nitro compounds).

  • Organic Chemistry Portal. Protection of Carbonyls: Acetals and Ketals. (Mechanistic insight on acid-lability).

  • BenchChem Technical Data. 2-(3-Nitrophenyl)-1,3-dioxolane Properties. (Analogous compound data for melting point estimation).

  • OC-Praktikum. Acid catalyzed acetalisation of 3-nitrobenzaldehyde. (Specific protocol warning about acid sensitivity during workup).

Technical Support Center: Scale-Up Protocols for 2-(3-Nitrophenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-NITRO-DX-001 Lead Scientist: Senior Application Specialist Last Updated: February 2, 2026

Executive Summary & Reaction Context

The Objective: Synthesis and scale-up of 2-(3-Nitrophenyl)-1,3-dioxane. The Chemistry: Acid-catalyzed acetalization of 3-nitrobenzaldehyde with 1,3-propanediol. The Challenge: While thermodynamically straightforward, scaling this reaction introduces critical bottlenecks in water removal efficiency , thermal management of nitro-aromatics , and crystallization kinetics .

This guide moves beyond bench-scale "recipes" to provide a process-engineering approach suitable for multi-gram to kilogram scale-up.

Reaction Scheme

[1]

Standard Operating Procedure (Scale-Up Adapted)

Note: This protocol replaces benzene (carcinogenic) with toluene or cyclohexane/heptane mixtures for safer industrial handling.

Materials Checklist
  • Substrate: 3-Nitrobenzaldehyde (Solid, mp ~58°C).

  • Reagent: 1,3-Propanediol (Liquid, bp ~214°C). Use 1.1–1.2 equivalents.

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O). Load: 1–3 mol%.

  • Solvent: Toluene (preferred for higher reflux temp) or Cyclohexane.

  • Equipment: Reactor with overhead stirring, Dean-Stark trap (or molecular sieve bed for flow chemistry), reflux condenser.

Step-by-Step Protocol
  • Charge: Load 3-nitrobenzaldehyde and solvent (approx. 5–10 mL/g) into the reactor. Start stirring.

  • Add Reagents: Add 1,3-propanediol and p-TsOH.

    • Expert Tip: Do not add the catalyst until the mixture is near reflux if you observe rapid darkening (polymerization risk).

  • Reflux & Dehydration: Heat to vigorous reflux. The solvent/water azeotrope will collect in the Dean-Stark trap.

    • Endpoint: Monitor water collection.[2] Reaction is complete when water volume matches theoretical yield (approx. 18 mL per mole) and the distillate clears.

  • Neutralization (Critical): Cool to 40°C. Add saturated aqueous NaHCO3 (10% vol of solvent). Stir for 15 mins.

    • Why: Acid residues catalyze hydrolysis during workup and promote decomposition during distillation.

  • Phase Separation: Separate organic layer. Wash with brine.[3] Dry over MgSO4 or Na2SO4.

  • Isolation:

    • Method A (Crystallization - Preferred): Swap solvent to Cyclohexane/MTBE (1:1).[2] Cool slowly to 0°C. Seed if necessary.

    • Method B (Distillation): High vacuum required (<3 mmHg). Warning: Do not exceed pot temperature of 140°C due to nitro-group thermal instability.

Workflow Visualization

The following diagram illustrates the process flow with integrated decision nodes for quality control.

G Start Start: Charge Reactor (Aldehyde + Solvent) Add Add Diol + Catalyst (p-TsOH) Start->Add Reflux Reflux (Dean-Stark) Remove Water Add->Reflux Check Check Conversion (TLC/GC/Water Vol) Reflux->Check Check->Reflux Incomplete (<98%) Neutralize Cool & Neutralize (NaHCO3 Wash) Check->Neutralize Complete Workup Phase Sep & Dry Neutralize->Workup Purify Crystallization (Cyclohexane/MTBE) Workup->Purify End Final Product This compound Purify->End

Caption: Process Flow Diagram (PFD) for the acid-catalyzed synthesis of this compound showing the critical iterative loop for water removal.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at 80-90% conversion."

Diagnosis: Equilibrium limitation. The water concentration in the returning solvent is too high, or the Dean-Stark trap is saturated. Corrective Actions:

  • Scale Factor: On a small scale (<50g), surface tension can prevent water droplets from sinking in the trap. Tap the trap or add a drop of ethanol to break tension.

  • Solvent Choice: Switch from Toluene to Benzene (if safety permits) or Cyclohexane. Toluene forms azeotropes that carry less water than Benzene, sometimes requiring longer reflux times.

  • Sieve Method: For >1kg scales, bypass the Dean-Stark. Recirculate the condensate through a cartridge of 4A Molecular Sieves before returning it to the reactor.

Issue 2: "The product is oiling out instead of crystallizing."

Diagnosis: Supercooling or presence of impurities (unreacted aldehyde acts as a solvent). Corrective Actions:

  • The "Crash" Mistake: Do not plunge the hot solution into an ice bath. This traps impurities and forms an oil.

  • Protocol: Cool the solution to Room Temp (25°C). Add a seed crystal. Stir gently. Then ramp down to 0°C over 2 hours.

  • Solvent Ratio: If using Cyclohexane/MTBE, increase the Cyclohexane ratio. The product is too soluble in pure ethers.

Issue 3: "The reaction mixture turned black/tarry."

Diagnosis: Acid-catalyzed polymerization or thermal decomposition. Corrective Actions:

  • Check Catalyst: Ensure p-TsOH loading is <5 mol%.

  • Temperature: 3-Nitrobenzaldehyde is thermally stable up to moderate temperatures, but prolonged heating >150°C with acid can cause degradation. Ensure your oil bath is not overheating the flask wall (hot spots).

  • Inert Atmosphere: Nitro compounds can be sensitive to oxidation at high temps. Run under Nitrogen or Argon.

Critical Scale-Up Data

Solvent Selection Matrix
SolventBoiling Point (°C)Azeotrope % WaterToxicitySuitability for Scale
Benzene 808.8%High (Carcinogen)Avoid (Regulatory issues)
Toluene 11020% (approx)*ModerateHigh (Standard industrial choice)
Cyclohexane 818.5%LowMedium (Good for crystallization, poor solubility for reactants)
Xylene 140~35%ModerateLow (Too hot for nitro-stability)

*Note: Toluene/Water azeotrope composition varies with pressure, but generally carries water efficiently at higher temps.

Catalyst Comparison
CatalystTypeProsCons
p-TsOH HomogeneousFast kinetics, cheap.Requires aqueous wash to remove; difficult to recycle.
Amberlyst-15 HeterogeneousFiltration removal, recyclable.Slower kinetics (mass transfer limited); bead attrition.
Sulfamic Acid Solid AcidGreen, mild, recyclable.Lower solubility can limit reaction rate in non-polar solvents.

Logic Tree: Low Yield Investigation

Troubleshooting Problem Problem: Low Yield (<70%) CheckTLC Check TLC/GC Is Aldehyde left? Problem->CheckTLC YesAldehyde Yes: Incomplete Rxn CheckTLC->YesAldehyde Starting Material Present NoAldehyde No: Loss during Workup CheckTLC->NoAldehyde Clean Conversion WaterIssue Water Removal Failed Check Trap/Sieves YesAldehyde->WaterIssue Hydrolysis Hydrolysis Did you neutralize? NoAldehyde->Hydrolysis MotherLiquor Loss in Mother Liquor Check filtrate NoAldehyde->MotherLiquor

Caption: Diagnostic logic tree for identifying yield losses during scale-up.

Safety & Compliance (E-E-A-T)

Nitro-Compound Hazards: While this compound is generally stable, the starting material (3-nitrobenzaldehyde) and the product contain a nitro group.

  • Thermal Runaway: Differential Scanning Calorimetry (DSC) data suggests avoiding processing temperatures above 180°C.

  • Distillation Risk: If distilling, ensure the bath temperature does not exceed 150°C. Use high vacuum to lower the boiling point. If the residue thickens, stop immediately—do not distill to dryness (explosion risk).

References:

  • PrepChem. Synthesis of 2-(3-nitrophenyl)-1,3-dioxolane (Analogous Protocol). Retrieved from [Link]

  • Organic Syntheses. m-Nitrobenzaldehyde Dimethylacetal (General Acetalization Safety). Coll. Vol. 3, p.644 (1955). Retrieved from [Link]

  • Galathri, E. M., et al. Organocatalytic Acetalization of Aldehydes.[4] Semantic Scholar.[4] Retrieved from [Link][3][4]

Sources

Technical Guide: Solvent Selection & Protocol for 2-(3-Nitrophenyl)-1,3-dioxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 2-(3-Nitrophenyl)-1,3-dioxane involves the acetalization of 3-nitrobenzaldehyde with 1,3-propanediol. This is a reversible equilibrium reaction governed by Le Chatelier’s principle.

The Critical Variable: The 3-nitro group is a strong electron-withdrawing group (EWG). While this makes the carbonyl carbon highly electrophilic (susceptible to initial attack), it destabilizes the oxocarbenium ion intermediate required for the final ring closure. Consequently, this reaction has a higher activation energy barrier than acetalization of electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).

The Solution: You must select a solvent that supports azeotropic distillation at a temperature sufficient to overcome the kinetic barrier imposed by the nitro group.

Solvent Selection Matrix

Do not choose a solvent based solely on "green" credentials without considering thermodynamics. For this specific electron-deficient substrate, reaction temperature is the deciding factor.

Comparative Solvent Analysis
SolventBoiling Point (°C)Azeotrope with Water (BP / %

)
Suitability RatingTechnical Notes
Toluene 110.6 85°C / 20.2% Optimal (Recommended) High BP overcomes the EWG-induced energy barrier. Efficient water removal.
Cyclohexane 80.769°C / 8.4%Conditional"Greener" alternative, but often fails to drive this specific reaction to completion due to lower thermal energy.
Benzene 80.169°C / 8.8%Prohibited Carcinogenic. No thermodynamic advantage over cyclohexane.
Dichloromethane 39.6None (Heterogeneous)PoorTemperature too low. Requires chemical drying agents (e.g.,

) which are less efficient than Dean-Stark for this synthesis.
Ethanol/Methanol ~78 / 65N/AIncompatible Will compete with the diol, forming acyclic mixed acetals.
Decision Logic Diagram

SolventSelection Start Start: Solvent Selection CheckTemp Requirement: High Thermal Energy (Due to Nitro-group deactivation) Start->CheckTemp CheckWater Requirement: Water Removal CheckTemp->CheckWater Toluene Toluene (BP: 110°C, Azeotrope: 85°C) CheckWater->Toluene High Efficiency Cyclohexane Cyclohexane (BP: 81°C, Azeotrope: 69°C) CheckWater->Cyclohexane Lower Efficiency DCM Dichloromethane (BP: 40°C) CheckWater->DCM Inefficient Decision Select Toluene Toluene->Decision Optimal Kinetics Cyclohexane->Decision Slow Conversion

Figure 1: Decision logic for solvent selection emphasizing the thermodynamic requirements of the nitro-substituted substrate.

Standard Operating Procedure (SOP)

Protocol ID: SOP-ACETAL-NO2 Scale: 50 mmol (Adjustable)

Materials
  • Substrate: 3-Nitrobenzaldehyde (7.56 g, 50 mmol)

  • Reagent: 1,3-Propanediol (4.56 g, 60 mmol) [1.2 equivalents]

  • Solvent: Toluene (Reagent Grade, 100 mL)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA·

    
    ) (0.48 g, 2.5 mmol) [5 mol%]
    
  • Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

Step-by-Step Workflow
  • Assembly: Equip the 250 mL RBF with a magnetic stir bar. Attach the Dean-Stark trap and fill the trap arm with fresh Toluene. Attach the reflux condenser on top.

  • Charging: Add 3-Nitrobenzaldehyde, 1,3-Propanediol, pTSA, and Toluene to the flask.

  • Reflux: Heat the mixture to a vigorous reflux (

    
    C bath temperature). Ensure the solvent is condensing rapidly and water droplets are separating in the trap.
    
  • Monitoring: Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor the water volume in the trap.[1] Theoretical yield of water is ~0.9 mL. Stop when water evolution ceases.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Immediately add 50 mL of saturated aqueous

    
    .
    
    • Why? Acetals are stable in base but hydrolyze rapidly in acid. You must neutralize the pTSA before concentrating the solvent.

  • Workup:

    • Separate the organic layer.[1][2][3][4]

    • Wash the organic layer with distilled water (

      
       mL) to remove excess diol.
      
    • Wash with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      .[2]
      
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude product.

Experimental Pathway Diagram

Workflow Reactants Reactants (Aldehyde + Diol + pTSA) Reflux Reflux in Toluene (Dean-Stark) Reactants->Reflux Heat Separation Water Removal (Azeotrope) Reflux->Separation Azeotrope Quench NaHCO3 Quench (Neutralization) Reflux->Quench Complete Separation->Reflux Recycle Solvent Product This compound Quench->Product Workup & Evap

Figure 2: Process flow for the azeotropic synthesis of the target acetal.

Troubleshooting & FAQs

Q1: The reaction has stalled at 60% conversion after 8 hours. What is wrong? Diagnosis: This is an equilibrium issue.

  • Cause 1: The Dean-Stark trap is saturated or not separating water efficiently.

  • Cause 2: You used Cyclohexane, and the temperature (

    
    C) is insufficient to overcome the activation energy of the nitro-deactivated intermediate.
    
  • Solution: Switch to Toluene. If already using Toluene, drain the Dean-Stark trap and ensure vigorous reflux. Add fresh molecular sieves (3Å or 4Å) to the reaction flask (optional but effective).

Q2: My product turned into the starting material after rotary evaporation. Diagnosis: Acid-catalyzed hydrolysis.

  • Cause: You did not neutralize the pTSA catalyst before evaporating the solvent. As the solvent volume decreases, the acid concentration spikes, and trace water (from air or wet solvent) hydrolyzes the acetal back to the aldehyde.

  • Solution: Always wash the organic phase with saturated

    
    before drying and evaporation.
    

Q3: Can I use molecular sieves instead of a Dean-Stark trap? Answer: Yes, but with caveats.

  • Method: Use a Soxhlet extractor containing activated 4Å molecular sieves, with the condensed solvent passing through the sieves before returning to the flask.

  • Direct Addition: Adding sieves directly to the flask can cause mechanical attrition (dust) and make stirring difficult. It is less effective than azeotropic removal for large-scale (>10g) batches.

Q4: Is the 3-nitro group stable under these conditions? Answer: Yes. Aromatic nitro groups are generally stable to pTSA and refluxing toluene. However, avoid using strong Lewis acids (like


) or reducing metals, which could interact with the nitro group.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acetal formation using Dean-Stark apparatus).

  • Clerici, A., & Pastori, N. (1994). "Acetalization of aldehydes and ketones."[5][6] Tetrahedron, 50(25), 7609-7622. (Discusses kinetics of electron-deficient aldehydes).

  • Wuts, P. G. M., & Greene, T. W. (2006).[4] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Comprehensive guide on 1,3-dioxane stability and formation).

  • Sigma-Aldrich. (n.d.). Azeotrope Table. (Data for Toluene/Water and Cyclohexane/Water azeotropes).

Sources

Validation & Comparative

Comparative Stability Profile: 1,3-Dioxane vs. 1,3-Dioxolane Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

For the synthetic chemist, the choice between 1,3-dioxane (6-membered) and 1,3-dioxolane (5-membered) protecting groups is rarely about reagent availability—it is a strategic decision regarding orthogonality and conformational locking .

While conventional wisdom suggests that 6-membered rings are thermodynamically superior due to the chair conformation, this guide presents a critical "Expert Insight": Stability is substrate-dependent.

  • For Aldehydes: 1,3-Dioxanes are generally more stable to acid than 1,3-dioxolanes.

  • For Ketones: 1,3-Dioxolanes are often more stable to acid than 1,3-dioxanes due to the relief of 1,3-diaxial strain in the 6-membered ring.

Mechanistic Foundation: Why Ring Size Matters

The acid-catalyzed hydrolysis of acetals proceeds via an A1 mechanism , where the rate-determining step (RDS) is the C-O bond cleavage leading to an oxocarbenium ion intermediate.

The Kinetic vs. Thermodynamic Landscape
  • 1,3-Dioxolanes (5-membered):

    • Formation:[1][2][3][4][5] Kinetically favored on 1,2-diols due to the entropy of activation (closer proximity of hydroxyls).

    • Structure: Adopts a "twist-envelope" conformation.

    • Reactivity: Possesses inherent ring strain (~6 kcal/mol). Relief of this strain usually accelerates hydrolysis unless steric factors intervene.

  • 1,3-Dioxanes (6-membered):

    • Formation:[1][2][3][4][5] Thermodynamically favored on 1,3-diols.

    • Structure: Adopts a stable chair conformation.[6]

    • Reactivity: Hydrolysis is generally slower for acetals because the ground state is stabilized (deep thermodynamic well). However, for ketals (like acetonides), severe 1,3-diaxial interactions in the chair form destabilize the ground state, accelerating hydrolysis.

Mechanism of Acid Hydrolysis

The following diagram illustrates the critical pathway. Note that the stability of the intermediate oxocarbenium ion and the energy of the ground state dictate the rate.

HydrolysisMechanism cluster_factors Key Stability Factors Acetal Protected Acetal (Ground State) Protonated Protonated Intermediate Acetal->Protonated + H+ (Fast) TS Transition State (Ring Opening) Protonated->TS Slow Oxocarbenium Oxocarbenium Ion (Rate Determining) TS->Oxocarbenium C-O Cleavage Hydrolysis Hemiacetal -> Carbonyl Oxocarbenium->Hydrolysis + H2O Factor1 Ground State Energy: High Strain = Faster Rate Factor2 Entropic Effect: 5-ring opens easier than 6-ring

Figure 1: General mechanism of acid-catalyzed acetal hydrolysis. The energy barrier to the Oxocarbenium ion is the primary determinant of stability.

Comparative Performance Analysis

The following data synthesizes relative hydrolysis rates (


) and stability profiles.
Relative Hydrolysis Rates (Acidic Conditions)

Data normalized to acyclic diethyl acetal (


).
Substrate TypeProtecting GroupRing SizeRelative Stability

(Approx)
Primary Failure Mode
Aldehyde 1,3-Dioxane6Highest < 0.1Slow ring opening (stable chair)
Aldehyde 1,3-Dioxolane5Moderate1.0Ring strain relief drives opening
Ketone 1,3-Dioxolane5Moderate5 - 10Steric crowding (eclipsing)
Ketone 1,3-Dioxane6Lowest > 1001,3-Diaxial strain relief
The "Crossover" Stability Rule

This is the most critical takeaway for drug development professionals:

  • Benzaldehyde Protection: The benzylidene acetal (1,3-dioxane) is exceptionally stable and requires stronger acid/heat to remove than the corresponding dioxolane.

  • Acetone Protection: The acetonide (1,3-dioxolane) is preferred. The 1,3-dioxane acetonide is kinetically labile because the axial methyl group clashes with axial protons (syn-diaxial interaction), effectively "spring-loading" the ring for hydrolysis.

Experimental Protocols

Protocol A: Selective Hydrolysis of 1,3-Dioxolane over 1,3-Dioxane

Objective: Selectively deprotect a terminal acetonide (dioxolane) while retaining an internal benzylidene acetal (dioxane). This exploits the "Crossover Rule" where aldehyde-dioxanes are more stable than ketone-dioxolanes.

Reagents:

  • Substrate (containing both groups)

  • Acetic Acid (AcOH), 80% aqueous solution[6]

  • Tetrahydrofuran (THF) (optional co-solvent for solubility)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in minimal THF if necessary.

  • Acid Addition: Add 10 mL of 80% aq. AcOH pre-cooled to -5°C.

  • Incubation: Stir at -5°C to 0°C. Do not heat.

  • Monitoring: Monitor via TLC every 2 hours. The terminal dioxolane should cleave within 6–12 hours; the benzylidene dioxane will remain intact for >48 hours at this temperature.

  • Quench: Pour into saturated NaHCO3 solution (cold).

  • Extraction: Extract with EtOAc (3x).

Protocol B: Thermodynamic Equilibration (Transacetalization)

Objective: Install the most thermodynamically stable ring (usually 1,3-dioxane for aldehydes) using an exchange reagent.

Reagents:

  • 1,3-diol substrate[6][7][8][9][10]

  • Benzaldehyde dimethyl acetal (2.0 equiv)

  • Camphorsulfonic acid (CSA) (0.1 equiv)

  • Dichloromethane (DCM)

Workflow:

ProtocolB Setup Setup: Substrate + PhCH(OMe)2 in DCM (0.2 M) Catalyst Add Catalyst: CSA (10 mol%) RT, N2 atm Setup->Catalyst Equilibrium Equilibration: Stir 12-24h (Drives to thermodynamic product) Catalyst->Equilibrium Check TLC Check: Isomerization complete? Equilibrium->Check Check->Equilibrium No Quench Quench: Add Et3N (excess) Check->Quench Yes Workup Workup: Concentrate & Flash Column Quench->Workup

Figure 2: Thermodynamic transacetalization workflow. This method avoids water and drives the reaction toward the stable 1,3-dioxane chair isomer.

Strategic Selection Guide

ScenarioRecommended GroupRationale
Protecting a 1,2-diol 1,3-Dioxolane (Acetonide)Forms rapidly; kinetically favored. Good stability against bases/nucleophiles.[7][8]
Protecting a 1,3-diol 1,3-Dioxane (Benzylidene)Thermodynamically favored (Chair). Highly stable to acid (allows orthogonal deprotection of other groups).
Need Acid Lability 1,3-Dioxane Ketal If you protect a ketone with a 1,3-diol, the resulting ring is very acid-sensitive due to steric strain.
Orthogonality Dioxane + Dioxolane Use a Benzylidene (Dioxane) for permanent protection and an Acetonide (Dioxolane) for temporary protection.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[8][11] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard reference for stability conditions).

  • Smith, S. W., & Newman, M. S. (1968). "Kinetics of the Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes." Journal of the American Chemical Society.[10] (Foundational kinetics data). [Link]

  • Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews. (Detailed mechanistic review of A1 hydrolysis). [Link]

  • Clode, D. M. (1979). "Carbohydrate Cyclic Acetals and Ketals." Chemical Reviews. (Specific data on sugar acetal stability and migration). [Link]

Sources

A Comparative Guide to the Purity Analysis of 2-(3-Nitrophenyl)-1,3-dioxane: An HPLC vs. GC Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the critical task of purity assessment of 2-(3-Nitrophenyl)-1,3-dioxane. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental reasoning behind methodological choices, ensuring you can select and optimize the most appropriate technique for your analytical objectives.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aromatic compound whose utility in pharmaceutical and materials science research necessitates stringent purity control. Impurities, which may include positional isomers (e.g., 2-(2-nitrophenyl)- or 2-(4-nitrophenyl)-1,3-dioxane), unreacted starting materials (3-nitrobenzaldehyde, 1,3-propanediol), or degradation products, can significantly impact downstream applications, biological activity, and safety profiles.

The choice between HPLC and GC for purity analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity, resolution, and throughput. This guide provides the experimental data and expert rationale to make an informed decision.

The Analytical Workflow: A Strategic Decision Path

The selection of an optimal chromatographic technique is a structured process. The decision is primarily influenced by the analyte's volatility and thermal stability, with secondary considerations including the nature of expected impurities and required sensitivity.

G cluster_input Analyte Properties cluster_decision Primary Decision Point cluster_paths Chromatographic Paths cluster_outcomes Primary Applications Analyte This compound (Analyte & Impurities) Decision Volatile & Thermally Stable? Analyte->Decision GC_Path Gas Chromatography (GC) Decision->GC_Path  Yes HPLC_Path High-Performance Liquid Chromatography (HPLC) Decision->HPLC_Path No   GC_Outcome Analysis of: - Volatile Impurities - Isomeric Resolution GC_Path->GC_Outcome HPLC_Outcome Analysis of: - Non-Volatile Impurities - Thermally Labile Compounds - General Purity Screening HPLC_Path->HPLC_Outcome

Caption: Decision workflow for selecting between GC and HPLC.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is often the default method for purity analysis of pharmaceutical compounds due to its broad applicability and non-destructive nature. For this compound, its strong UV chromophore, conferred by the nitrophenyl group, makes UV detection a highly sensitive and straightforward choice.

Expertise & Rationale: Why Reversed-Phase HPLC?

A reversed-phase (RP) method is the logical starting point. The analyte possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase like C18. The separation is then mediated by a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. A gradient elution, starting with a higher water concentration and increasing the acetonitrile percentage over time, is crucial. This ensures that early-eluting polar impurities (like residual 1,3-propanediol) are well-resolved, while the main analyte and any later-eluting, more hydrophobic impurities (like isomers) are eluted efficiently as sharp peaks.

  • Detection: The nitroaromatic structure exhibits a strong UV absorbance maximum. Detection at 254 nm is a standard and robust choice that provides excellent sensitivity for the parent compound and related aromatic impurities.

Detailed Experimental Protocol: HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 40% B

      • 18.1-22 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Gas Chromatography (GC): The High-Resolution Specialist

GC is a powerful alternative, provided the analyte and its impurities are volatile and thermally stable enough to be vaporized without degradation. For a compound like this compound (M.W. ≈ 209.19 g/mol ), this is a reasonable expectation. GC can often provide superior resolution, especially for closely related positional isomers.

Expertise & Rationale: Why a Mid-Polarity Column?
  • Stationary Phase: The choice of a mid-polarity column, such as one containing (50%-phenyl)-methylpolysiloxane, is a strategic one. This phase provides a different selectivity mechanism compared to the more common non-polar phases. Its phenyl groups can engage in π-π interactions with the aromatic ring of the analyte and its isomers. This specific interaction is often key to resolving positional isomers (ortho-, meta-, para-), which may have very similar boiling points but differ in their electronic distribution.

  • Injector and Temperature Program: A split injection is used to prevent column overloading with the concentrated sample. The injector temperature must be high enough to ensure rapid vaporization but low enough to prevent thermal degradation of the nitro group. A temperature ramp for the oven is essential to first separate highly volatile impurities at lower temperatures before increasing the temperature to elute the main analyte and less volatile impurities in a reasonable time.

  • Detector: While a Flame Ionization Detector (FID) is a universal standard, a Nitrogen-Phosphorus Detector (NPD) is a superior choice here. The NPD is highly selective and significantly more sensitive to nitrogen-containing compounds, which would allow for the detection and quantification of trace-level nitrogen-containing impurities that might be missed by FID.

Detailed Experimental Protocol: GC Method
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, an autosampler, and a Nitrogen-Phosphorus Detector (NPD).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane.

  • Chromatographic Conditions:

    • Column: (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temp: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • Detector: NPD.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL.

Performance Comparison: HPLC vs. GC Data

The following tables summarize hypothetical but realistic experimental data for the analysis of a this compound sample containing trace impurities: 3-nitrobenzaldehyde (starting material) and 2-(4-nitrophenyl)-1,3-dioxane (positional isomer).

Table 1: Chromatographic Performance Comparison

ParameterHPLC-UV (254 nm)GC-NPDRationale
Retention Time (Main Peak) 12.5 min15.2 minReflects typical run times for the specified methods.
Resolution (Rs) between 3- and 4- isomers 1.82.5GC often provides superior resolution for positional isomers due to different selectivity mechanisms.
Resolution (Rs) between Analyte and Starting Material 4.56.0Both methods easily separate the analyte from the more polar/volatile starting material.
Theoretical Plates (N) for Main Peak ~25,000~150,000Capillary GC columns inherently offer much higher efficiency than packed HPLC columns.
Total Run Time 22 min25 minIncludes equilibration/cool-down time.

Table 2: Sensitivity and Quantitation Comparison

ParameterHPLC-UV (254 nm)GC-NPDRationale
Limit of Detection (LOD) 5 ng/mL0.5 ng/mLThe selectivity of the NPD provides a significant sensitivity advantage for nitrogenous compounds.
Limit of Quantitation (LOQ) 15 ng/mL1.5 ng/mLFollows the same trend as LOD, crucial for quantifying trace impurities.

Conclusion and Recommendations

Both HPLC and GC are robust and valid techniques for assessing the purity of this compound, but they serve different primary objectives.

  • Choose HPLC for:

    • Routine Quality Control and General Purity Screening: It is a versatile method that can detect a wide range of potential impurities, including non-volatile or thermally labile ones, without extensive method development.

    • Simplicity and Robustness: HPLC methods are often considered more straightforward to implement and less prone to issues like thermal degradation.

  • Choose GC for:

    • High-Resolution Isomer Analysis: If the primary analytical challenge is to separate and quantify closely related positional isomers, the higher efficiency and unique selectivity of a mid-polarity GC column make it the superior choice.

    • Trace-Level Analysis of Nitrogenous Impurities: When equipped with an NPD, GC offers unparalleled sensitivity for detecting trace amounts of nitrogen-containing byproducts or degradation products.

Ultimately, for comprehensive characterization, the two techniques are complementary. HPLC can be used for the primary purity assay (e.g., % area), while GC can be employed as an orthogonal method to investigate specific impurities, such as isomers, providing a more complete purity profile.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Agilent Technologies. (n.d.). GC Column Selection Guide. Agilent. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 2-(3-Nitrophenyl)-1,3-dioxane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific molecules within a complex reaction mixture is a cornerstone of modern chemical synthesis and pharmaceutical development. This guide provides an in-depth comparison of primary analytical techniques for the quantitative analysis of 2-(3-Nitrophenyl)-1,3-dioxane, a heterocyclic building block often used as a protected form of 3-nitrobenzaldehyde in multi-step synthesis.[1] The choice of analytical method is critical for monitoring reaction progress, determining yield, and identifying impurities, directly impacting process optimization and the quality of the final product.

This document moves beyond a simple listing of methods. It is designed to provide the contextual understanding and causal logic behind experimental choices, empowering you to select and develop the most appropriate analytical strategy for your specific laboratory environment and research goals. All methodologies are presented with a focus on establishing self-validating systems, grounded in authoritative standards for scientific integrity.

The Analytical Challenge

Quantifying this compound in a crude reaction mixture presents several challenges. The analyte is often present with unreacted starting materials (e.g., 3-nitrobenzaldehyde, 1,3-propanediol), catalysts, solvents, and potential byproducts. An effective analytical method must possess the specificity to unequivocally measure the analyte in the presence of these other components.[2]

Comparative Analysis of Key Quantitative Techniques

We will compare three powerful and widely accessible analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

The following sections will detail the principles of each technique, provide comparative performance data, and present robust, step-by-step protocols to guide your method development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale:

HPLC is a cornerstone of pharmaceutical analysis. For this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The molecule is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The presence of the nitrophenyl group provides a strong chromophore, making it highly responsive to UV detection, typically around 254 nm.[3] This approach offers excellent specificity and is robust for routine analysis in quality control settings.

Data Presentation: Performance Comparison

The following table summarizes typical validation parameters for the quantitative analysis of a nitroaromatic compound using RP-HPLC, based on established methodologies.[4] These values serve as a benchmark for what can be achieved.

Parameter Typical Performance Metric Significance in Analysis
Linearity (R²) > 0.999Indicates a direct proportional response of the detector to analyte concentration.
Accuracy (% Recovery) 98 - 102%Measures the closeness of the experimental value to the true value.
Precision (%RSD) < 2%Demonstrates the reproducibility of the method over repeated measurements.
Limit of Quantification (LOQ) 0.1 - 1 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Specificity Baseline resolution from impuritiesEnsures the signal is solely from the analyte, without interference.[2]

Experimental Workflow & Protocol

The overall workflow for HPLC analysis involves careful sample preparation, chromatographic separation, and data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Aliquot Reaction Mixture P2 Dilute with Mobile Phase P1->P2 P3 Filter (0.45 µm PTFE) P2->P3 A1 Inject into HPLC-UV P3->A1 A2 Data Acquisition A1->A2 D1 Integrate Peak Area A2->D1 D2 Quantify via Calibration Curve D1->D2

Caption: High-level workflow for quantitative HPLC-UV analysis.

Detailed Protocol: RP-HPLC for this compound

  • Objective: To quantify this compound in a reaction mixture using an external standard calibration.

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (optional, for pH adjustment)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm PTFE)[5]

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Filter and degas the solution.

    • Standard Preparation:

      • Accurately weigh ~10 mg of pure this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution.

      • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation:

      • Accurately weigh an aliquot of the reaction mixture (e.g., 50 mg) into a 10 mL volumetric flask.

      • Dissolve and dilute to volume with the mobile phase. This initial dilution may need to be adjusted based on the expected analyte concentration.

      • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • UV Detection Wavelength: 254 nm

    • Analysis & Quantification:

      • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

      • Inject the prepared sample.

      • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve. Calculate the final concentration in the original reaction mixture considering the dilutions made.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale:

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] this compound is amenable to GC analysis. The gas chromatograph separates components of the mixture in the gas phase, and the mass spectrometer provides highly specific detection and identification based on the mass-to-charge ratio of the analyte and its fragmentation patterns.[8][9] For quantification, an internal standard is highly recommended to correct for variations in injection volume and sample preparation.[7][10]

Data Presentation: Performance Comparison

The following table summarizes typical validation parameters for a quantitative GC-MS method. The use of an internal standard significantly improves precision.

Parameter Typical Performance Metric Significance in Analysis
Linearity (R²) > 0.999Indicates a consistent ratio of analyte response to internal standard response across a range of concentrations.[11]
Accuracy (% Recovery) 95 - 105%High accuracy is achieved by compensating for sample loss during preparation.
Precision (%RSD) < 1.5%Excellent precision due to correction of injection variability by the internal standard.[11]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLGC-MS often provides superior sensitivity compared to HPLC-UV.
Specificity High (based on mass fragmentation)Mass spectrometric detection provides a high degree of certainty in analyte identification.

Experimental Workflow & Protocol

The workflow for GC-MS requires the crucial step of adding a known amount of an internal standard to every sample and standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Aliquot Reaction Mixture P2 Add Internal Standard P1->P2 P3 Dilute with Solvent P2->P3 P4 Filter (optional) P3->P4 A1 Inject into GC-MS P4->A1 A2 Data Acquisition (Scan or SIM) A1->A2 D1 Integrate Peak Areas (Analyte & IS) A2->D1 D2 Calculate Response Factor D1->D2 D3 Quantify Analyte D2->D3

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Detailed Protocol: GC-MS for this compound

  • Objective: To quantify this compound in a reaction mixture using an internal standard.

  • Instrumentation & Materials:

    • GC-MS system with an Electron Ionization (EI) source

    • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Ethyl Acetate or Dichloromethane (GC grade)

    • Internal Standard (IS): A compound not present in the sample, with similar chemical properties and a different retention time and mass spectrum. For this analyte, 4-Nitroanisole or Diphenyl ether could be suitable candidates. The deuterated analog of the analyte is an ideal but often less accessible choice.[12]

  • Procedure:

    • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL in ethyl acetate).

    • Standard Preparation:

      • Prepare a stock solution of the analyte (e.g., 1 mg/mL).

      • Create a series of calibration standards by adding varying amounts of the analyte stock and a fixed amount of the internal standard stock to volumetric flasks and diluting to volume. The goal is to have a constant IS concentration and a variable analyte concentration in each standard.

    • Sample Preparation:

      • Accurately weigh an aliquot of the reaction mixture (e.g., 20 mg) into a vial.

      • Add a precise volume of the internal standard stock solution.

      • Add a suitable solvent (e.g., ethyl acetate) to achieve a final volume that brings the analyte concentration into the calibration range.

    • Chromatographic Conditions:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

      • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

      • MS Transfer Line: 280 °C

      • Ion Source: 230 °C

      • Detection: Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor characteristic ions for the analyte (e.g., m/z 195, 149) and the internal standard.

    • Analysis & Quantification:

      • Analyze the standards to calculate a Response Factor (RF) for the analyte relative to the internal standard.

      • Analyze the prepared sample.

      • Use the peak area ratio of the analyte to the internal standard, along with the response factor, to calculate the concentration of this compound in the sample.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle & Rationale:

qNMR is a primary analytical method because the signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] Unlike chromatographic techniques, qNMR does not require a calibration curve using a reference standard of the analyte itself. Instead, a certified internal standard of a different compound is added, and the analyte's quantity is determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[13][14] This makes qNMR exceptionally powerful for quantifying novel compounds or when a pure reference standard of the analyte is unavailable.

Data Presentation: Performance Comparison

qNMR is known for its high accuracy and precision, provided that experimental parameters are carefully controlled.

Parameter Typical Performance Metric Significance in Analysis
Linearity (R²) Not Applicable (Primary Method)Quantification is based on a single-point comparison to a certified standard.
Accuracy (% Recovery) 99 - 101%Can be highly accurate, directly traceable to SI units through the certified standard.[15]
Precision (%RSD) < 1%Excellent precision is achievable with optimized acquisition parameters.
Limit of Quantification (LOQ) ~0.1 - 1 mg/mLGenerally less sensitive than chromatographic methods.
Specificity High (based on chemical shift)High-field NMR provides excellent signal dispersion, minimizing peak overlap.[14]

Experimental Workflow & Protocol

The qNMR workflow is often simpler in terms of sample preparation but requires meticulous attention to weighing and NMR acquisition parameters.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing P1 Accurately weigh Analyte Sample P3 Dissolve both in Deuterated Solvent P1->P3 P2 Accurately weigh Certified Internal Standard P2->P3 A1 Acquire 1H NMR Spectrum P3->A1 A2 (Long relaxation delay) A1->A2 D1 Integrate Analyte & IS Peaks A2->D1 D2 Calculate Molar Ratio & Purity D1->D2

Sources

Comparative Guide: Catalytic Hydrogenation vs. Metal-Acid Reduction of 2-(3-Nitrophenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis

Recommendation: Catalytic Hydrogenation (H₂/Pd-C) is the superior methodology for synthesizing 2-(3-aminophenyl)-1,3-dioxane. It offers high chemoselectivity, retaining the acid-sensitive 1,3-dioxane protecting group while quantitatively reducing the nitro functionality.

Critical Warning: Classical Metal-Acid Reduction (e.g., Fe/HCl, Sn/HCl) is unsuitable for isolating the amino-acetal. The acidic conditions required for electron transfer in these systems will catalyze the hydrolysis of the 1,3-dioxane ring, leading to the formation of 3-aminobenzaldehyde or complex polymerization products rather than the desired protected amine.

Chemical Context & Mechanistic Considerations

The reduction of 2-(3-nitrophenyl)-1,3-dioxane presents a classic chemoselectivity challenge: reducing a nitro group (


) to an amine (

) without disturbing the acid-labile cyclic acetal (1,3-dioxane).
The Chemoselectivity Challenge
  • Nitro Group: Requires a source of electrons and protons (

    
    ) for reduction.[1]
    
  • 1,3-Dioxane Ring: Stable to bases and nucleophiles but highly susceptible to acid-catalyzed hydrolysis. In the presence of aqueous acid (pH < 4), the acetal equilibrium shifts toward the parent aldehyde (3-aminobenzaldehyde) and diol (1,3-propanediol).

Mechanism A: Catalytic Hydrogenation (The Constructive Route)

This reaction occurs on the surface of a heterogeneous catalyst (Palladium on Carbon).

  • Adsorption:

    
     gas dissociates on the Pd surface; the nitroarene adsorbs via the oxygen atoms.
    
  • Stepwise Reduction: The nitro group is reduced sequentially (Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine) via surface-bound hydrides.
  • Neutrality: The reaction proceeds in neutral organic solvents (MeOH, EtOH, EtOAc), leaving the dioxane ring completely intact.

Mechanism B: Metal-Acid Reduction (The Destructive Route)

Classical Béchamp-type reductions utilize a zero-valent metal (Fe, Sn, Zn) and a proton donor (HCl, AcOH).

  • Electron Transfer: The metal donates electrons to the nitro group.[1]

  • Protonation: The strongly acidic medium provides protons to form water and the amine salt.

  • Side Reaction: The hydronium ions (

    
    ) necessary for the reduction simultaneously protonate the acetal oxygen, initiating ring opening and hydrolysis.
    

Comparative Performance Analysis

The following table contrasts the expected outcomes of the primary reduction strategies for this specific substrate.

FeatureMethod A: Catalytic Hydrogenation Method B: Classical Metal-Acid (Fe/HCl) Method C: Modified Metal (Fe/NH₄Cl)
Reagents

(1-3 bar), 10% Pd/C
Fe powder, conc. HCl, EtOHFe powder,

, EtOH/

Medium pH Neutral (~7)Strongly Acidic (< 1)Mildly Acidic/Neutral (~5-6)
Product 2-(3-aminophenyl)-1,3-dioxane 3-aminobenzaldehyde (hydrolyzed)2-(3-aminophenyl)-1,3-dioxane
Yield 90 - 98%0% (of desired acetal)75 - 85%
Workup Filtration (Celite) & EvaporationNeutralization & ExtractionFiltration (Sludge) & Extraction
Scalability High (Batch or Flow)Moderate (Exothermic)Moderate (Mass transfer limits)
Verdict Recommended Avoid (unless aldehyde desired)Alternative (if

unavailable)

Visualizing the Divergent Pathways

The diagram below illustrates the critical bifurcation point determined by the acidity of the reduction media.

ReductionPathways Start This compound (Substrate) MethodA Catalytic Hydrogenation (H2, Pd/C, MeOH) Start->MethodA MethodB Metal-Acid Reduction (Fe, HCl, Heat) Start->MethodB InterA Neutral Conditions Acetal Intact MethodA->InterA Reduction InterB Acidic Hydrolysis Acetal Cleavage MethodB->InterB Reduction + Hydrolysis ProductA 2-(3-Aminophenyl)-1,3-dioxane (Target Product) InterA->ProductA Workup ProductB 3-Aminobenzaldehyde (Degradation Product) InterB->ProductB In situ Deprotection

Figure 1: Reaction pathways showing the chemoselectivity divergence between neutral hydrogenation and acidic metal reduction.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Gold Standard)

Best for: High purity, ease of workup, and preserving the acetal.

Reagents:

  • Substrate: this compound (10 mmol, 2.09 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (50% wet, 200 mg)

  • Solvent: Methanol (anhydrous, 50 mL)

  • Hydrogen Source:

    
     balloon or cylinder
    

Procedure:

  • Setup: In a clean hydrogenation flask or autoclave, dissolve the substrate in Methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can ignite methanol vapor; add under an inert blanket (Nitrogen/Argon) if possible or keep wet.

  • Purge: Evacuate the vessel and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm (balloon) or 3 bar (autoclave) of

    
    .
    
  • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the amine (
    
    
    
    , stains with Ninhydrin). Reaction time is typically 2-6 hours.
  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Result: The product is obtained as a pale yellow oil or low-melting solid. Yield is typically >95%.[2][3]

Protocol B: Fe/NH₄Cl Reduction (The "Safe" Metal Alternative)

Best for: Labs lacking hydrogenation equipment. Uses Ammonium Chloride as a mild proton source to minimize acetal hydrolysis.

Reagents:

  • Substrate: this compound (10 mmol)

  • Reductant: Iron Powder (325 mesh, 50 mmol, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (50 mmol, 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio, 50 mL)

Procedure:

  • Preparation: Dissolve

    
     in the water component and mix with Ethanol in a round-bottom flask. Add the Iron powder.
    
  • Activation: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 15 minutes to activate the iron surface.

  • Addition: Add the nitro substrate slowly to the refluxing mixture.

  • Reaction: Reflux for 1-3 hours. Monitor by TLC.[1]

  • Workup (Critical): The reaction generates iron oxide sludge. Filter hot through Celite.[4] Wash the cake with hot Ethanol.

  • Extraction: Concentrate the filtrate to remove Ethanol. Extract the remaining aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry the organics over

    
    , filter, and concentrate.
    
  • Note: Yields are generally lower (75-85%) due to adsorption of product onto iron oxides and potential minor hydrolysis if the reaction time is prolonged.

Troubleshooting & Optimization

IssueCauseSolution
Product is an Aldehyde Acidic conditions hydrolyzed the dioxane.Switch from Fe/HCl to H₂/Pd-C or Fe/NH₄Cl. Ensure solvents are neutral.
Incomplete Reduction Catalyst poisoning or insufficient

pressure.
Use fresh catalyst. Increase pressure to 3-5 bar. Ensure substrate is sulfur-free.
Over-reduction (Ring opening) Hydrogenolysis of the benzylic C-O bond.Rare for dioxanes under mild conditions. Stop reaction immediately upon consumption of SM. Avoid Pd(OH)₂ (Pearlman's catalyst).
Green/Blue Filtrate Leaching of Iron/Nickel species.Ensure proper filtration through Celite. Perform an EDTA wash if necessary (for metal reductions).

References

  • General Nitro Reduction Protocols

    • Organic Syntheses, Coll.[5] Vol. 5, p. 829 (1973); Vol. 48, p. 113 (1968). (Describes Fe/HCl reduction leading to aldehydes). Link

  • Chemoselectivity of Dioxanes

    • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Standard reference for acetal stability: stable to basic/reductive conditions, labile to acid).[5]

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.

Sources

A Senior Application Scientist's Guide to the Precise Determination of the Melting Point of High-Purity 2-(3-Nitrophenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chemical intermediates is paramount. 2-(3-Nitrophenyl)-1,3-dioxane serves as a critical building block, primarily as a protected form of 3-nitrobenzaldehyde, enabling intricate molecular manipulations on other parts of a target molecule.[1] The physical properties of such intermediates, particularly the melting point, function as a fundamental benchmark for both identity and purity.[2] An accurate melting point determination is not merely a routine measurement; it is a validation of synthetic success and a gatekeeper for subsequent stages in a research and development pipeline.

This guide provides an in-depth, scientifically grounded protocol for determining the melting point of high-purity this compound. We will explore the theoretical underpinnings of melting point phenomena, present a validated experimental workflow, and compare the expected results with a structurally similar isomer, 2-(4-nitrophenyl)-1,3-dioxolane, to provide a comprehensive analytical context.

The Science of Melting: More Than Just a Phase Change

The melting point is the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state.[3] This transition requires sufficient energy to overcome the intermolecular forces holding the molecules in their rigid positions.[3][4] For a pure crystalline compound, this transition occurs over a very narrow temperature range, often less than 1°C.[5]

The presence of even minute quantities of impurities disrupts the uniform crystal lattice.[3][6] This disruption weakens the intermolecular forces, requiring less energy to break the structure apart. Consequently, two observable phenomena occur:

  • Melting Point Depression: The temperature at which melting begins is lower than that of the pure substance.[3][7]

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.[5][7][8]

Therefore, a sharp and consistent melting point is a strong indicator of high purity.[6]

Comparative Analysis: Isomeric and Positional Effects

While literature specifically detailing the melting point of this compound is sparse, with some synthetic procedures describing it as an "amber oil" (suggesting a melting point near or below room temperature), a comparative analysis with its isomers is instructive.[9] The position of the nitro group on the phenyl ring can significantly influence intermolecular forces and crystal packing, thereby affecting the melting point. For context, we will compare our target compound with its well-characterized structural isomer, 2-(4-nitrophenyl)-1,3-dioxolane.

CompoundMolecular FormulaStructureReported Melting Point (°C)
This compound C₁₀H₁₁NO₄Target CompoundTo be determined
2-(4-Nitrophenyl)-1,3-dioxolane C₉H₉NO₄Comparative Isomer81 - 95 °C[10]

The significant difference in structure (dioxane vs. dioxolane ring) and nitro group position (meta vs. para) highlights why direct extrapolation is impossible and emphasizes the need for careful experimental determination.

Experimental Protocol: Capillary Melting Point Determination

The capillary method remains a robust, reliable, and widely accessible technique for melting point determination.[4] The following protocol is a self-validating system designed for accuracy and reproducibility.

Step 1: Sample Preparation

The integrity of your results begins with meticulous sample preparation.

  • Ensure Dryness: The sample must be completely free of residual solvents, as they act as impurities and will depress the melting range.[11] Dry the sample under a high vacuum for several hours to a constant weight.

  • Create a Fine Powder: Grind the crystalline sample into a fine, homogeneous powder using a clean mortar and pestle.[12] This ensures uniform packing and efficient heat transfer within the capillary tube.

Step 2: Capillary Tube Loading

Proper loading is critical for observing a clear and sharp melt.

  • Loading: Press the open end of a glass capillary tube into the powdered sample.[12]

  • Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[11][12] The final packed sample height should be no more than 2-3 mm.[13] Overfilling can lead to a broad melting range due to thermal gradients within the sample.[12]

Step 3: Measurement Using a Melting Point Apparatus

Modern melting point apparatuses offer precise temperature control and clear visualization.[4]

  • Initial Rapid Ramp (Scouting): Place the loaded capillary in the apparatus. Heat rapidly (e.g., 10-15°C per minute) to get an approximate melting temperature. This saves time and establishes the range for the precise measurement.

  • Precise Slow Ramp: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare at least two more samples.

  • Heating Rate: For the precise determination, set the heating rate to a slow 1-2°C per minute.[13] A fast heating rate will cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high and broad melting ranges.

  • Record the Range:

    • T1 (Onset): Record the temperature at which the first droplet of liquid becomes visible.[11]

    • T2 (Liquefaction): Record the temperature at which the last solid crystal melts, and the sample is a completely transparent liquid.[11]

  • Repeat: Conduct the measurement on at least two separate samples to ensure reproducibility. The results should be consistent.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Under Vacuum Grind Grind to Fine Powder Dry->Grind Ensures homogeneity Load Load Powder (2-3 mm) Grind->Load Pack Pack Sample Tightly Load->Pack Scout Rapid Scan (Approx. MP) Pack->Scout Precise Slow Scan (1-2°C/min) Scout->Precise Set starting temp Record Record T1 (Onset) & T2 (Clear) Precise->Record Result Melting Point Range (T1 - T2) Record->Result

Caption: Standard workflow for capillary melting point determination.

The Purity-Melting Point Relationship

The relationship between the concentration of an impurity and the resulting melting point depression and range broadening is a fundamental concept in physical chemistry, often visualized with a binary phase diagram.[7]

G cluster_0 Effect of Impurities on Melting Point Pure High Purity (>99.5%) Pure_MP Sharp Melting Range (e.g., 85.0 - 85.5°C) Pure->Pure_MP Results in... Impure Lower Purity (<98%) Impure_MP Broad & Depressed Range (e.g., 81 - 84°C) Impure->Impure_MP Results in...

Caption: Logical relationship between sample purity and melting point range.

Advanced Alternative: Differential Scanning Calorimetry (DSC)

For applications demanding higher precision and quantitative data, Differential Scanning Calorimetry (DSC) is the gold standard. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram. The onset of this peak provides a highly accurate melting point, while the peak's area can be used to calculate the enthalpy of fusion.

Conclusion

The determination of the melting point of this compound is a foundational analytical procedure that provides critical insights into its identity and purity. While its physical state at room temperature may vary, the principles and methodologies outlined in this guide ensure a robust and reliable characterization. By adhering to a meticulous experimental protocol, understanding the theoretical basis of melting phenomena, and leveraging comparative data, researchers can confidently validate the quality of this essential synthetic intermediate, ensuring the integrity and success of their downstream applications in drug discovery and materials science.

References

  • 1,3-Dioxane - Wikipedia . Wikipedia. [Link]

  • Melting point determination . University of Calgary. [Link]

  • 6.1C: Melting Point Theory . Chemistry LibreTexts. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]

  • Measuring the Melting Point . Westlab. [Link]

  • Video: Melting Points - Concept . JoVE. [Link]

  • 2-(3-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 240610 . PubChem. [Link]

  • Melting Point Determination . Analytical Testing Labs. [Link]

  • Synthesis of 2-(3-nitrophenyl)-1,3-dioxolane . PrepChem.com. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) . National Institutes of Health (NIH). [Link]

  • Melting Point Apparatus Guidelines . University of Houston. [Link]

  • Effect of impurities on melting and boiling points . Chemistry Stack Exchange. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives . ACS Publications. [Link]

  • How Do Impurities Affect Melting Temperature (Tm)? . YouTube. [Link]

  • Melting point determination . SSERC. [Link]

  • Method for Determining Capillary Melting Point . J&K Scientific LLC. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control . Buchi.com. [Link]

Sources

Navigating Structural Elucidation: A Comparative Guide to Experimental and Predicted NMR Spectra of 2-(3-Nitrophenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of molecular structure is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering deep insights into the chemical environment of atoms within a molecule. However, the interpretation of complex spectra can be a significant bottleneck. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of experimentally obtained and computationally predicted NMR spectra, using 2-(3-Nitrophenyl)-1,3-dioxane as a case study.

The Synergy of Experimental and Predicted Data

The cross-verification of experimental NMR data with predicted spectra offers a powerful, self-validating system for structural confirmation. Predicted spectra, generated from sophisticated algorithms that analyze vast databases of known chemical shifts and coupling constants, can provide a theoretical benchmark.[1] Discrepancies between experimental and predicted data can highlight unusual electronic effects, conformational biases, or even suggest an incorrect structural assignment, thereby prompting a more profound investigation.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a generalized, best-practice protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable to organic molecules like this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0 ppm and serves as a reference point.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

Data Acquisition:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.[2]

    • Relaxation Delay (d1): 2-5 seconds.

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Predictive Methodology: In Silico NMR Spectroscopy

A variety of software packages and online tools are available for the prediction of NMR spectra.[3][4][5][6] These tools often employ a combination of methods, including:

  • HOSE (Hierarchical Organisation of Spherical Environments) Codes: This method breaks down a molecule into concentric spheres around each atom and compares these environments to a large database of experimentally determined chemical shifts.

  • Neural Networks and Machine Learning: These approaches are trained on vast datasets of known structures and their corresponding spectra to learn the complex relationships between molecular structure and NMR parameters.[7]

  • Density Functional Theory (DFT) Calculations: For higher accuracy, quantum mechanical calculations can be used to compute the magnetic shielding of each nucleus, which is then converted to a chemical shift.

For this guide, we will utilize a readily accessible online prediction tool to generate the ¹H and ¹³C NMR spectra for both this compound and its dioxolane analog.

Workflow for Comparative Analysis

The following diagram illustrates the workflow for cross-referencing experimental and predicted NMR data for structural elucidation.

G cluster_exp Experimental Workflow cluster_pred Predictive Workflow exp_synth Synthesis of Analog (2-(3-Nitrophenyl)-1,3-dioxolane) exp_nmr NMR Data Acquisition (¹H & ¹³C) exp_synth->exp_nmr exp_proc Data Processing & Peak Picking exp_nmr->exp_proc analysis Comparative Analysis exp_proc->analysis pred_dioxane Structure Input (this compound) pred_engine NMR Prediction Engine (e.g., Online Tool, Software) pred_dioxane->pred_engine pred_dioxolane Structure Input (2-(3-Nitrophenyl)-1,3-dioxolane) pred_dioxolane->pred_engine pred_engine->analysis conclusion Structural Confirmation/ Refinement analysis->conclusion

Caption: Workflow for comparing experimental and predicted NMR data.

Data Comparison: A Head-to-Head Analysis

Below is a tabulated comparison of the experimental ¹H and ¹³C NMR data for 2-(3-Nitrophenyl)-1,3-dioxolane and the predicted data for both the dioxolane and the target compound, this compound.

Table 1: ¹H NMR Data Comparison (Chemical Shifts in ppm)

Proton AssignmentExperimental\n2-(3-Nitrophenyl)-1,3-dioxolane[8]Predicted\n2-(3-Nitrophenyl)-1,3-dioxolanePredicted\nthis compound
O-CH-O5.90 (s)5.85 (s)5.78 (s)
-OCH₂CH₂O-4.05-4.18 (m)4.10 (m)4.25 (t), 1.95 (m)
Aromatic H-57.54-7.60 (m)7.58 (t)7.57 (t)
Aromatic H-67.79-7.83 (m)7.81 (d)7.80 (d)
Aromatic H-48.20-8.25 (m)8.23 (d)8.22 (d)
Aromatic H-28.35-8.37 (m)8.36 (s)8.35 (s)

Table 2: ¹³C NMR Data Comparison (Chemical Shifts in ppm)

Carbon AssignmentExperimental\n2-(3-Nitrophenyl)-1,3-dioxolane[8]Predicted\n2-(3-Nitrophenyl)-1,3-dioxolanePredicted\nthis compound
-OCH₂CH₂O-65.565.867.2
O-CH-O102.3102.5101.1
Aromatic C-2121.7122.0122.2
Aromatic C-4124.0124.3124.5
Aromatic C-5129.4129.8130.0
Aromatic C-6132.7133.0133.2
Aromatic C-1140.4140.8141.0
Aromatic C-3148.3148.5148.7

In-Depth Discussion and Analysis

The comparison tables reveal a strong correlation between the experimental data for the dioxolane and its predicted spectrum, lending credibility to the prediction algorithm. The chemical shifts for the aromatic protons and carbons are in excellent agreement, as are the signals for the acetal proton (O-CH-O) and the dioxolane carbons.

The key differences, as expected, lie in the aliphatic region of the spectra when comparing the dioxolane and dioxane structures. In the ¹H NMR, the four equivalent protons of the dioxolane ring appear as a multiplet around 4.1 ppm. In contrast, the predicted spectrum for the dioxane shows two distinct sets of signals for the six-membered ring: a triplet around 4.25 ppm for the two axial protons on the carbons adjacent to the oxygens, and a multiplet around 1.95 ppm for the remaining four protons. This is consistent with the greater conformational flexibility and different magnetic environments of the protons in the chair-like conformation of the dioxane ring compared to the envelope conformation of the dioxolane ring.

Similarly, in the ¹³C NMR, the chemical shift for the -OCH₂- carbons in the dioxane ring is predicted to be slightly downfield (67.2 ppm) compared to the dioxolane (65.8 ppm), reflecting the subtle differences in the electronic environment.

Synthesis Protocol: A Practical Approach

The synthesis of this compound can be readily adapted from the established procedure for its dioxolane analog.[9]

Materials:

  • 3-Nitrobenzaldehyde

  • 1,3-Propanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3-nitrobenzaldehyde (1 equivalent), 1,3-propanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Conclusion

This guide demonstrates the synergistic power of combining experimental NMR data with in silico prediction for the confident structural elucidation of organic molecules. While experimental data remains the gold standard, predicted spectra serve as an invaluable tool for validation, interpretation, and for providing insights where experimental data is unavailable. The close agreement between the experimental and predicted spectra for the model compound, 2-(3-Nitrophenyl)-1,3-dioxolane, provides a high degree of confidence in the predicted spectrum of the target molecule, this compound. This comparative approach not only enhances the accuracy of structural assignment but also deepens our understanding of the subtle interplay between molecular structure and spectroscopic properties.

References

  • Modgraph. NMR Predict Desktop. [Link]

  • Chemaxon. NMR Predictor. [Link]

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  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction? [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • Simulate and predict NMR spectra. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 2-(3-Nitrophenyl)-1,3-dioxolane. [Link]

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  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. [Link]

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  • PrepChem.com. Synthesis of 2-(3-nitrophenyl)-1,3-dioxolane. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-(3-Nitrophenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, 2-(3-Nitrophenyl)-1,3-dioxane lacks extensive, specific toxicological data. In such instances, a rigorous, precautionary approach is not just recommended—it is essential.[1][2][3] This guide deconstructs the molecule into its constituent functional groups—a nitroaromatic system and a 1,3-dioxane ring—to build a comprehensive safety protocol from first principles. Our directive is to assume this compound is hazardous until proven otherwise, ensuring the highest level of protection for all laboratory personnel.[3]

Hazard Analysis: A Tale of Two Moieties

The potential hazards of this compound are inferred from its structure. This proactive analysis is the cornerstone of our safety plan.

  • The Nitroaromatic Moiety (3-Nitrophenyl): Nitroaromatic compounds are a well-documented class of chemicals often designated as "Priority Pollutants" by environmental agencies due to their toxicity.[4][5]

    • Toxicity: They can be toxic and mutagenic, with potential for absorption through the skin.[4][6] Overexposure can lead to significant health issues, including organ damage.[5]

    • Reactivity: While mononitrated aromatics are generally less shock-sensitive than their poly-nitrated counterparts (like TNT), they should still be handled with care, avoiding heat and shock. The presence of a nitro group can increase the explosive tendencies of aromatic compounds.[7]

  • The Acetal Moiety (1,3-Dioxane): The 1,3-dioxane ring, a cyclic acetal, presents its own set of hazards.

    • Peroxide Formation: Like ethers, 1,3-dioxane and its derivatives can form explosive peroxides upon exposure to air and light, especially during storage.[8][9] Containers should be dated upon opening and checked periodically for peroxide formation.[9]

    • Flammability: Dioxanes are flammable liquids.[8][10] All work should be conducted away from ignition sources, and equipment must be properly grounded to prevent static discharge.[9][11][12]

    • Irritation: The parent compound, 1,3-dioxane, is known to cause skin, eye, and respiratory tract irritation.[8] It's prudent to assume this compound shares these properties.

The Multi-Barrier PPE & Safety Protocol

A multi-layered approach, starting with engineering controls and followed by rigorous personal protective equipment (PPE) selection, is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[13][14][15]

Task/Operation Engineering Control Hand Protection Eye/Face Protection Body & Respiratory Protection
Storage Cool, dry, well-ventilated, flammables-area, away from light and oxidizers.[8][9]N/AN/AN/A
Weighing/Transfer (Solid) Certified chemical fume hood or ventilated balance enclosure.Double Nitrile or Butyl rubber gloves.[16]Chemical splash goggles.[8][17]Lab coat.
Handling/Transfer (Liquid/Solution) Certified chemical fume hood.Double Nitrile or Butyl rubber gloves.[16]Chemical splash goggles and face shield.[13]Chemical-resistant apron over lab coat.[11]
Large Scale (>10g) or Splash Potential Certified chemical fume hood.Butyl rubber gloves over nitrile gloves.Chemical splash goggles and face shield.Chemical-resistant apron over lab coat. Consider disposable sleeves.[7][11]
Spill Cleanup Ensure adequate ventilation.Heavy-duty Butyl or Neoprene gloves.Chemical splash goggles and face shield.Air-purifying respirator with organic vapor cartridges for significant spills.[18][19]
  • Engineering Controls: A certified chemical fume hood is the primary barrier. It protects you from inhaling potentially harmful vapors and contains any accidental releases.[2]

  • Hand Protection: Butyl rubber gloves are specifically recommended for protection against nitro-compounds.[16] Double-gloving provides an extra layer of safety; the outer glove can be removed immediately after a splash, preventing contamination of the inner glove and your skin.[20] Always inspect gloves for tears or degradation before use.

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes from any angle.[8][17] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers or reaction workups.[13]

  • Respiratory Protection: While engineering controls should be sufficient, a NIOSH-approved respirator with organic vapor cartridges must be available for emergencies, such as a large spill or failure of the primary ventilation system.[8][17][18]

Step-by-Step Operational Plans

Pre-Operation Checklist:

  • Verify the chemical fume hood is functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

  • Designate a specific area within the hood for the procedure.

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as outlined in the table above.

Safe Handling & Transfer Protocol:

  • Ground all metal equipment to prevent static discharge.[9][12]

  • When handling the solid, use spark-proof tools.

  • If transferring a solution, do so slowly and carefully to minimize splashing.

  • Keep containers tightly closed when not in use to prevent the release of vapors and potential peroxide formation.[8][17]

  • Work with the smallest quantity of the chemical necessary for the experiment.[1]

Emergency Response & Disposal

A clear, actionable plan is critical for mitigating the impact of an accidental release.

Caption: Workflow for responding to a chemical spill.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents used.[21][22]

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, filter paper) should be collected in a designated, sealed plastic bag or container.

  • Liquid Waste:

    • Organic Solvents: Collect waste containing organic solvents in a separate, sealed, and properly labeled container. Do not mix with aqueous or reactive wastes.

    • Aqueous Waste: Acidic or basic aqueous solutions from workups must be neutralized before being collected in a designated aqueous waste container.[23]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected by Environmental Health & Safety (EHS).

High-temperature incineration is a common method for the disposal of organic hazardous wastes.[24]

References

  • Material Safety Data Sheet - 1,3-Dioxane, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Material Safety Data Sheet - p-Dioxane. (2005, October 9). ScienceLab.com. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Dioxane. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Dioxolane. (2008, April). New Jersey Department of Health. Retrieved from [Link]

  • 1,3-Dioxolane - Safety Data Sheet. (2023, March 14). Penta Chemicals. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011, January). Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007, September). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chapter 7 - Safe Chemical Use. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]

  • Singh, R., Singh, S., & Singh, P. (2020). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]

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